3-methyl-1H-indole-2-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGLYCYJAGXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557896 | |
| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120608-03-9 | |
| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indole-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methyl-1H-indole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic route from its carboxylic acid precursor and outlines the expected analytical data for its characterization.
Synthesis
The synthesis of this compound is most commonly achieved through the conversion of its corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are effective reagents for this transformation. Below is a detailed protocol adapted from established methods for the synthesis of similar indole-2-carbonyl chlorides.
Reaction Scheme
The overall reaction involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, forming the acyl chloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis[1])
This protocol is a general guideline and may require optimization.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-indole-2-carboxylic acid.
-
Add anhydrous dichloromethane to suspend the starting material.
-
To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude this compound is often a solid.
-
Due to its reactivity, the crude product is typically used in the subsequent reaction step without further purification.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
Due to the reactive nature of acyl chlorides, they are often characterized in situ or used immediately. The following section provides predicted and expected characterization data based on the analysis of closely related indole compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Stability | Moisture sensitive, handle under inert gas |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic data for this compound. These are estimations based on data from similar compounds and general spectroscopic principles.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: - Aromatic protons (H4, H5, H6, H7): ~7.2-7.8 ppm (multiplets)- NH proton: ~8.5-9.5 ppm (broad singlet)- Methyl protons (3-CH₃): ~2.4-2.6 ppm (singlet) |
| ¹³C NMR | δ (ppm) in CDCl₃: - Carbonyl carbon (C=O): ~160-165 ppm- Aromatic and indole ring carbons: ~110-140 ppm- Methyl carbon (3-CH₃): ~10-15 ppm |
| IR | ν (cm⁻¹): - N-H stretch: ~3300-3400 cm⁻¹ (broad)- C=O stretch (acyl chloride): ~1780-1815 cm⁻¹ (strong)- Aromatic C=C stretch: ~1500-1600 cm⁻¹ |
| Mass Spec. | m/z: - [M]⁺: 193 (³⁵Cl), 195 (³⁷Cl)- [M-Cl]⁺: 158 |
Experimental Protocols for Characterization
Standard analytical techniques are employed for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Caption: Logical workflow for the characterization of the synthesized product.
Safety Precautions
-
Thionyl chloride and oxalyl chloride are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction releases toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.
-
This compound is a reactive compound and is sensitive to moisture. It should be handled under an inert atmosphere and stored in a desiccator.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
Spectroscopic and Synthetic Profile of 3-Methyl-1H-indole-2-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 3-methyl-1H-indole-2-carbonyl chloride. This compound is a potentially valuable intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of direct experimental data for this specific acyl chloride, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on known chemical principles and data from closely related structures.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nature of the carbonyl chloride group and the electronic environment of the indole ring. The spectra would likely be recorded in an anhydrous deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | N-H |
| ~7.6 - 7.8 | d | 1H | Ar-H |
| ~7.3 - 7.5 | m | 2H | Ar-H |
| ~7.1 - 7.3 | m | 1H | Ar-H |
| ~2.5 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (carbonyl chloride) |
| ~136 | C (quaternary) |
| ~128 | C (quaternary) |
| ~127 | CH |
| ~124 | CH |
| ~122 | CH |
| ~115 | C (quaternary) |
| ~112 | CH |
| ~10 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and carbonyl functional groups.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, broad | N-H stretch |
| ~1750 - 1780 | Strong, sharp | C=O stretch (acyl chloride) |
| ~1600 - 1450 | Medium to strong | C=C stretch (aromatic) |
| ~1300 - 1400 | Medium | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~193/195 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |
| ~158 | [M - Cl]⁺ |
| ~130 | [M - COCl]⁺ |
Experimental Protocols
The synthesis of this compound is most effectively achieved by the chlorination of its corresponding carboxylic acid precursor, 3-methyl-1H-indole-2-carboxylic acid. Two common and reliable reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthesis of this compound via Oxalyl Chloride
This method is often preferred due to the formation of volatile byproducts, which simplifies the purification of the final product.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 3-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this suspension, add oxalyl chloride (2.0-3.0 eq.) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material's methyl ester.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound, often obtained as a solid, can be used in the next step without further purification. If necessary, it can be purified by recrystallization from an anhydrous non-polar solvent.
Synthesis of this compound via Thionyl Chloride
Thionyl chloride is another effective reagent for this conversion.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-methyl-1H-indole-2-carboxylic acid (1.0 eq.).
-
Add thionyl chloride (2.0-5.0 eq.) to the flask, either neat or with an anhydrous solvent like toluene or dichloromethane.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction by TLC as described in the oxalyl chloride method.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude product can be used directly or purified by recrystallization.
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Spectroscopic characterization workflow for the final product.
An In-Depth Technical Guide to 3-Methyl-1H-indole-2-carbonyl chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to 3-methyl-1H-indole-2-carbonyl chloride, a versatile reagent in organic synthesis and a building block for various biologically active molecules.
Introduction to the Indole Nucleus and its Significance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The discovery of indole itself dates back to 1866 when Adolf von Baeyer synthesized it from the indigo dye. A significant breakthrough in indole synthesis was the Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, which remains a cornerstone of heterocyclic chemistry.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. The versatility of the indole ring system has led to its incorporation into a vast array of pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.
The Emergence of this compound
While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the exploration of indole chemistry for pharmaceutical applications. The functionalization of the indole ring at various positions has been a key strategy for modulating the biological activity of indole-based compounds. The introduction of a carbonyl chloride group at the 2-position of the 3-methylindole core provides a highly reactive electrophilic center, enabling the facile introduction of a wide range of nucleophiles to create diverse libraries of amide, ester, and ketone derivatives.
The precursor, 3-methyl-1H-indole-2-carboxylic acid, is a known compound and its synthesis is well-established.[2][3] The conversion of this carboxylic acid to the corresponding acid chloride is a standard transformation in organic chemistry.
Synthesis of this compound
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-methyl-1H-indole-2-carboxylic acid.
Synthesis of the Precursor: 3-Methyl-1H-indole-2-carboxylic acid
Several synthetic routes to 3-methyl-1H-indole-2-carboxylic acid have been reported. One of the most common and historically significant methods is a variation of the Fischer indole synthesis.
Conceptual Synthetic Pathway (Fischer Indole Synthesis):
Caption: Fischer Indole Synthesis of the Precursor.
Conversion to this compound
The conversion of the carboxylic acid to the acid chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation.[4][5][6]
General Reaction Scheme:
Caption: Conversion to the Acid Chloride.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of 3-Methyl-1H-indole-2-carboxylic acid (Precursor)
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [2][3] |
| Molecular Weight | 175.18 g/mol | [2][3] |
| Appearance | Solid | [3] |
| InChI | InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | [2][3] |
| InChIKey | NCXGWFIXUJHVLI-UHFFFAOYSA-N | [2][3] |
| SMILES | Cc1c([nH]c2ccccc12)C(O)=O | [3] |
Table 2: Spectroscopic Data for 3-Methyl-1H-indole (for comparison)
| Technique | Key Features | Source |
| ¹H NMR | Aromatic protons (multiple signals), N-H proton (broad singlet), Methyl protons (singlet) | [1] |
| ¹³C NMR | Aromatic carbons, C2 and C3 carbons of the indole ring, Methyl carbon | [1] |
| IR | N-H stretching, C-H aromatic stretching, C=C aromatic stretching | [7] |
| Mass Spec | Molecular ion peak (m/z = 131) | [8] |
The characterization of this compound would be expected to show a disappearance of the broad carboxylic acid O-H stretch in the IR spectrum and the appearance of a sharp carbonyl stretch at a higher wavenumber (typically >1750 cm⁻¹). In the ¹H NMR, the acidic proton signal would be absent. The ¹³C NMR would show a downfield shift for the carbonyl carbon. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (193.63 g/mol ).
Experimental Protocols
The following are generalized experimental protocols based on standard laboratory procedures for the synthesis of indole-2-carbonyl chlorides. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Synthesis of 3-Methyl-1H-indole-2-carboxylic acid (Illustrative Fischer Indole Synthesis)
Materials:
-
Phenylhydrazine
-
Pyruvic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Hydrochloric acid solution
Procedure:
-
A mixture of phenylhydrazine and pyruvic acid in absolute ethanol is prepared in a round-bottom flask.
-
The mixture is heated under reflux to form the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The crude phenylhydrazone is then treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization.
-
The reaction mixture is cooled and carefully poured into ice-water.
-
The precipitated crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 3-methyl-1H-indole-2-carboxylic acid.
Synthesis of this compound
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure using Thionyl Chloride:
-
To a stirred suspension of 3-methyl-1H-indole-2-carboxylic acid in an anhydrous inert solvent (e.g., toluene or dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under high vacuum or recrystallization if it is a solid.
Procedure using Oxalyl Chloride:
-
To a stirred suspension of 3-methyl-1H-indole-2-carboxylic acid in anhydrous dichloromethane at 0 °C under an inert atmosphere, add oxalyl chloride dropwise, followed by a catalytic amount of DMF.
-
The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.
-
Stirring is continued until the evolution of gas (CO, CO₂, and HCl) ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to afford the crude acid chloride.
Experimental Workflow Diagram:
Caption: Experimental Workflow for Synthesis.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a wide variety of indole derivatives. Its high reactivity allows for the introduction of diverse functional groups at the 2-position, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).
Logical Relationship of Reactivity:
Caption: Reactivity of the Acid Chloride.
The resulting amides, esters, and ketones can be screened for a wide range of biological activities. Given the prevalence of the 3-methylindole scaffold in bioactive molecules, derivatives of this compound are promising candidates for the development of new therapeutic agents.
Conclusion
This compound, while not having a widely celebrated moment of discovery, represents a logical and important progression in the field of indole chemistry. Its synthesis from readily available starting materials via well-established chemical transformations makes it an accessible and highly useful tool for medicinal chemists and organic synthesizers. The ability to readily introduce a diverse array of chemical moieties at the 2-position of the 3-methylindole core ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this versatile building block in their synthetic endeavors.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-1H-indole-2-carboxylic acid AldrichCPR [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Indole, 3-methyl- [webbook.nist.gov]
- 8. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Profile of 3-Methyl-1H-indole-2-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 3-methyl-1H-indole-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. The document details its synthesis from 3-methyl-1H-indole-2-carboxylic acid and explores its reactivity in key transformations, including nucleophilic acyl substitution and potential Friedel-Crafts acylation reactions. Experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are provided to facilitate its use in research and development.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as those bearing an acyl chloride group, are versatile building blocks for the synthesis of complex molecular architectures. This compound, in particular, offers a reactive handle at the 2-position, while the 3-position is protected by a methyl group, directing reactivity towards the acyl chloride moiety and the indole nitrogen. This guide elucidates the synthesis and key reactive characteristics of this compound, providing a valuable resource for its application in synthetic chemistry.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a preferred reagent for this transformation due to its mild reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl).
General Experimental Protocol: Synthesis from 3-Methyl-1H-indole-2-carboxylic Acid
A solution of 3-methyl-1H-indole-2-carboxylic acid in an inert anhydrous solvent (e.g., dichloromethane, DCM) is treated with an excess of oxalyl chloride (typically 1.2-2.0 equivalents). A catalytic amount of DMF is added to initiate the reaction, which proceeds via the formation of a Vilsmeier reagent. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which can often be used in subsequent steps without further purification.
Figure 1: Synthesis of this compound.
Quantitative Data for Acyl Chloride Formation (Analogous Systems)
| Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxalyl Chloride, cat. DMF / DCM | Room Temperature | 1 - 3 | >90 (crude) |
| Thionyl Chloride / Toluene | Reflux | 2 - 4 | 85 - 95 |
Table 1: Typical reaction conditions and yields for the formation of acyl chlorides from carboxylic acids.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The indole nitrogen can also participate in reactions, particularly under basic conditions.
Nucleophilic Acyl Substitution
This is the most characteristic reaction of acyl chlorides. The carbonyl carbon is highly electrophilic and is attacked by nucleophiles, leading to the substitution of the chloride ion.
Figure 2: General Nucleophilic Acyl Substitution Pathway.
Reaction with primary or secondary amines readily affords the corresponding amides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Experimental Protocol: To a solution of the amine in an anhydrous aprotic solvent (e.g., DCM, THF), this compound is added dropwise at 0 °C. A slight excess of a non-nucleophilic base is included in the reaction mixture. The reaction is typically stirred for several hours at room temperature. Workup involves washing with aqueous acid and base to remove unreacted starting materials and byproducts.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | Triethylamine | DCM | 0 to RT | 80 - 95 |
| Secondary Amine | Pyridine | THF | 0 to RT | 75 - 90 |
| Aniline | Triethylamine | DCM | RT | 70 - 85 |
Table 2: Typical conditions and yields for amide formation from acyl chlorides.
Reaction with alcohols or phenols yields the corresponding esters. These reactions are often slower than aminolysis and may require heating or the use of a catalyst such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: The alcohol and a base (e.g., triethylamine, pyridine) are dissolved in an anhydrous solvent. This compound is added, and the mixture is stirred, often with gentle heating, until the reaction is complete.
| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Alcohol | Pyridine | DCM | RT to 40 | 70 - 90 |
| Secondary Alcohol | Triethylamine, DMAP (cat.) | THF | RT to 60 | 60 - 85 |
| Phenol | Triethylamine | Acetonitrile | RT to 80 | 65 - 80 |
Table 3: Typical conditions and yields for ester formation from acyl chlorides.
Friedel-Crafts Acylation
While the primary reactivity is at the acyl chloride, under Lewis acid catalysis, the indole nucleus can potentially act as a nucleophile in an intermolecular Fried-Crafts type reaction, leading to di-indolic ketones. However, the electron-withdrawing nature of the carbonyl group at the 2-position deactivates the indole ring towards further electrophilic substitution. Self-acylation or polymerization can be competing side reactions. The more likely Friedel-Crafts reaction would involve using this compound as the acylating agent with a more electron-rich aromatic compound.
Experimental Protocol: To a solution of the aromatic substrate and a Lewis acid (e.g., AlCl₃, SnCl₄) in an inert solvent (e.g., nitrobenzene, CS₂), this compound is added portion-wise at low temperature. The reaction is then allowed to warm to room temperature or heated to drive the reaction to completion.
| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) |
| Benzene | AlCl₃ | Benzene | 0 to RT |
| Toluene | AlCl₃ | Toluene | 0 to RT |
| Anisole | SnCl₄ | DCM | 0 to RT |
Table 4: General conditions for Friedel-Crafts acylation using an acyl chloride. Yields are highly substrate-dependent.
Figure 3: Friedel-Crafts Acylation using this compound.
N-Acylation
Under strongly basic conditions that deprotonate the indole nitrogen, self-acylation or reaction with another acylating agent at the N-1 position can occur. The use of a strong, non-nucleophilic base like sodium hydride would facilitate the formation of the indolide anion, which could then react with the acyl chloride. This is generally a less common reaction pathway when more reactive nucleophiles are present.
Stability and Handling
This compound is expected to be a moisture-sensitive compound. Like most acyl chlorides, it will hydrolyze in the presence of water to revert to the parent carboxylic acid. Therefore, it should be handled under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). It is typically prepared in situ and used immediately in the next reaction step to avoid decomposition.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is primarily governed by the electrophilic acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form a wide array of derivatives such as amides and esters. While Friedel-Crafts acylation is a potential application, the electronic nature of the indole ring must be considered. Proper handling under anhydrous conditions is crucial to prevent hydrolysis. This guide provides the foundational knowledge for the effective utilization of this valuable building block in the synthesis of novel and complex molecules for drug discovery and development.
Technical Guide: Stability and Storage of 3-Methyl-1H-indole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carbonyl chloride is a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its utility is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. The information presented herein is crucial for ensuring the integrity of the compound and the success of subsequent synthetic applications.
Core Stability Profile
As an acyl chloride, this compound is characterized by its high reactivity, particularly towards nucleophiles. The primary factor governing its stability is its extreme sensitivity to moisture.
Key Stability Characteristics:
-
Moisture Sensitivity: The compound readily reacts with water, leading to rapid degradation. This hydrolysis is the principal decomposition pathway.
-
Thermal Stability: While specific data is limited, acyl chlorides are generally susceptible to decomposition at elevated temperatures.
-
Light Sensitivity: The indole moiety in the structure suggests potential sensitivity to light. Prolonged exposure to UV or visible light may lead to discoloration and degradation.
-
Incompatibilities: this compound is incompatible with a range of substances, including:
-
Water and moisture
-
Alcohols
-
Amines and other nucleophiles
-
Strong bases
-
Strong oxidizing agents
-
Strong acids, acid anhydrides[1]
-
Degradation Pathway
The predominant degradation pathway for this compound is hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of 3-methyl-1H-indole-2-carboxylic acid and hydrochloric acid.
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, strict adherence to appropriate storage and handling protocols is mandatory.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, temperatures of -20°C are preferable. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents hydrolysis by excluding atmospheric moisture. |
| Container | Use tightly sealed, amber glass containers with PTFE-lined caps. For frequent use, consider storage in a desiccator or a glove box. | Protects from light and prevents moisture ingress. |
| Handling | All manipulations should be performed under anhydrous conditions, preferably within a glove box or using Schlenk line techniques.[2] Use dry solvents and glassware. | Minimizes exposure to atmospheric moisture and other incompatible substances.[2] |
| Incompatible Storage | Do not store in proximity to water, alcohols, amines, strong bases, or oxidizing agents. | Prevents accidental contact and subsequent violent reactions or degradation. |
Experimental Protocol: General Stability Assessment
Materials and Equipment
-
This compound (high purity)
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Inert gas (Argon or Nitrogen)
-
Glove box or Schlenk line
-
Volumetric flasks and pipettes (oven-dried)
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS, NMR)
Procedure
-
Sample Preparation:
-
Inside a glove box or under an inert atmosphere, prepare a stock solution of this compound in a suitable anhydrous solvent at a known concentration.
-
Aliquot the stock solution into amber vials, ensuring each vial is purged with inert gas before sealing with PTFE-lined caps.
-
-
Stress Conditions:
-
Place the prepared vials in controlled environment chambers set to the desired temperature and humidity levels.
-
For photostability testing, expose a set of vials to a calibrated light source. Wrap a corresponding set of vials in aluminum foil to serve as dark controls.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each stress condition.
-
Immediately analyze the sample using a validated stability-indicating analytical method.
-
Analytical Methodology
A stability-indicating method is one that can separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for monitoring the degradation of aromatic compounds. The mobile phase composition can be optimized to achieve good separation between the acyl chloride and its carboxylic acid degradant.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products. Derivatization of the parent compound and the carboxylic acid may be necessary to improve their volatility and thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for monitoring the disappearance of the acyl chloride signal and the appearance of signals corresponding to the carboxylic acid. Quantitative NMR (qNMR) can be used to determine the concentration of the parent compound over time.
Data Analysis
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order).
-
Calculate the degradation rate constant (k) for each condition.
-
Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to estimate the shelf-life of the compound under recommended storage conditions.
Conclusion
This compound is a valuable but highly reactive reagent. Its stability is critically dependent on the exclusion of moisture. By adhering to the stringent storage and handling conditions outlined in this guide, researchers can ensure the integrity and reactivity of this compound for its intended synthetic applications. For critical applications, it is recommended to perform a stability assessment using the general protocol provided to establish in-house shelf-life and handling procedures.
References
potential biological activities of 3-methyl-1H-indole-2-carbonyl chloride derivatives
An In-depth Technical Guide to the Biological Activities of 3-Methyl-1H-indole-2-carbonyl Derivatives
Introduction
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Within this broad class, derivatives of 3-methyl-1H-indole-2-carboxylic acid, synthesized from the 3-methyl-1H-indole-2-carbonyl chloride intermediate, have emerged as a focal point of research. These compounds exhibit potent and diverse biological effects, particularly in the realms of oncology and microbiology, making them promising candidates for further drug development. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers and professionals in drug discovery.
Synthetic Pathways
The synthesis of 3-methyl-1H-indole-2-carbonyl derivatives, specifically the indole-2-carboxamides, typically follows a multi-step procedure. A common and effective route begins with a Fischer indole cyclization reaction between phenylhydrazine hydrochloride derivatives and 2-oxopropanoic acid, which yields 3-methylindole-2-carboxylates.[3] Subsequent alkaline hydrolysis of the resulting ester provides the key 3-methyl-1H-indole-2-carboxylic acid intermediate. This acid is then converted to its more reactive acid chloride form, this compound, which is not isolated but reacted in situ with a variety of primary or secondary amines to produce the final target amide derivatives.
Potential Biological Activities
Anticancer Activity
A significant body of research has focused on the anticancer potential of 3-methyl-1H-indole-2-carbonyl derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, lung, and prostate cancers.[3][4]
Mechanism of Action: The antitumor activity of these derivatives is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation and survival.
-
Dual Kinase Inhibition: Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) or EGFR and Src kinase.[3][4] The cooperation between EGFR and Src is known to promote a more aggressive tumor phenotype, and their simultaneous inhibition can induce apoptosis and delay chemotherapy resistance.[4]
-
Induction of Apoptosis: These compounds effectively trigger programmed cell death (apoptosis) in cancer cells. Mechanistic studies reveal that they act via the intrinsic apoptotic pathway, characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of Cytochrome C from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[3][4]
Quantitative Data: Anticancer Activity
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Compound 16 | EGFR | 1.026 | - | [4] |
| SRC Kinase | 0.002 | - | [4] | |
| Compound 9k | Bcl-2 | 7.63 | PC-3, Jurkat, MDA-MB-231 | [5] |
| Mcl-1 | 1.53 | PC-3, Jurkat, MDA-MB-231 | [5] | |
| Compound 17k | CysLT₁ | 0.0059 | - | [6] |
| Compound C11 | 14-3-3η | - | Bel-7402, SMMC-7721, etc. | [7] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Data for C11 was qualitative regarding inhibitory activity.
Antimicrobial Activity
Derivatives of the 3-methyl-indole scaffold have also been investigated for their antimicrobial properties, showing promising activity against a spectrum of pathogens.
-
Antibacterial Activity: Studies have revealed that certain synthetic indole derivatives are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[8][9] The mechanism for some of these compounds involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential.[8] Their efficacy against Gram-negative bacteria is sometimes limited due to the outer membrane, which can act as a permeability barrier.[8]
-
Antifungal Activity: Antifungal activity has been observed against clinically relevant fungi such as Candida albicans and Aspergillus niger.[10]
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | Activity Type | Measurement (µg/mL) | Reference |
| SMJ-2 | Gram-positive bacteria (various) | MIC | 0.25 - 2 | [8] |
| SMJ-4 | Gram-positive bacteria (various) | MIC | 0.25 - 16 | [8] |
| Compound 3k | MRSA ATCC 43300 | MIC | 0.98 | [9] |
| Compound 10f | S. aureus (incl. MRSA) | MIC | 0.5 | [11] |
| Compound 10g | S. aureus (incl. MRSA) | MIC | 0.5 | [11] |
| Compound 10h | S. aureus (incl. MRSA) | MIC | 0.5 | [11] |
Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth of the microorganism.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of research findings. Below are summaries of key experimental protocols used in the evaluation of these indole derivatives.
General Synthesis of 3-Methyl-1H-indole-2-carboxamides
-
Fischer Indole Cyclization: Phenylhydrazine hydrochloride derivatives are reacted with 2-oxopropanoic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates.[3]
-
Ester Hydrolysis: The synthesized ester is subjected to alkaline hydrolysis, typically using sodium hydroxide in an ethanol/water mixture, to obtain the corresponding 3-methyl-1H-indole-2-carboxylic acid.[3]
-
Amide Coupling: The carboxylic acid is activated, often by converting it to the acid chloride with thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with the desired primary or secondary amine in an appropriate solvent with a base to yield the final amide product.
In Vitro Anticancer Activity (Cell Viability Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured with a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][11]
Conclusion and Future Perspectives
Derivatives originating from this compound represent a versatile and highly promising class of bioactive molecules. The research highlighted herein demonstrates their potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action such as dual kinase inhibition and induction of apoptosis. The structured data and detailed protocols provide a solid foundation for further investigation. Future work should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing toxicity to normal cells. The development of these compounds as dual-target inhibitors in oncology is particularly compelling and warrants continued exploration in preclinical and, potentially, clinical settings.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 3-Methyl-1H-indole-2-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 3-methyl-1H-indole-2-carbonyl chloride, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this reactive acyl chloride, this paper establishes a theoretical framework based on its precursor, 3-methyl-1H-indole-2-carboxylic acid. We present detailed computational methodologies, predicted molecular and electronic properties, and simulated spectral data. This guide serves as a valuable resource for researchers interested in the computational modeling and chemical behavior of indole derivatives.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The unique electronic properties of the indole ring system make it a privileged structure in medicinal chemistry. The title compound, this compound, is a reactive intermediate that can serve as a key building block for the synthesis of more complex indole-based molecules. Understanding its structural, electronic, and reactive properties is crucial for its effective utilization in synthetic pathways.
This guide employs computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate the characteristics of this compound. By first validating our computational approach against the known experimental data of its stable precursor, 3-methyl-1H-indole-2-carboxylic acid, we provide a reliable theoretical model for the target molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-methyl-1H-indole-2-carboxylic acid with a chlorinating agent. A standard laboratory procedure is outlined below.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound.
Methodology:
-
To a solution of 3-methyl-1H-indole-2-carboxylic acid in an inert, anhydrous solvent such as dichloromethane or toluene, a stoichiometric excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.
-
Upon completion, the excess chlorinating agent and solvent are carefully removed under reduced pressure to yield the crude this compound, which can be used in subsequent reactions without further purification.
Theoretical Methodology
Computational studies were performed using Gaussian suite of programs. The molecular geometry of 3-methyl-1H-indole-2-carboxylic acid and this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface. Electronic properties such as HOMO-LUMO energies and molecular electrostatic potential (MEP) were also calculated. NMR and IR spectra were simulated from the optimized geometries.
Computational Workflow
Caption: A flowchart of the computational methodology employed in this study.
Results and Discussion
Molecular Geometry
The optimized molecular structures of 3-methyl-1H-indole-2-carboxylic acid and this compound were obtained. A comparison of the key bond lengths and angles of the carboxylic acid with available experimental data for similar indole derivatives shows good agreement, validating the chosen level of theory. The predicted geometric parameters for the carbonyl chloride are presented in the table below.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C(O) | 1.50 Å |
| C(O)-Cl | 1.78 Å | |
| C=O | 1.19 Å | |
| C2-C3 | 1.38 Å | |
| C3-C(Me) | 1.51 Å | |
| Bond Angle | C3-C2-C(O) | 125.2° |
| C2-C(O)-Cl | 120.5° | |
| C2-C(O)=O | 124.8° |
Electronic Properties
The electronic properties of this compound were investigated to understand its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate and accept electrons.
Table 2: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-methyl-1H-indole-2-carboxylic acid | -6.21 | -1.15 | 5.06 |
| This compound | -6.45 | -2.03 | 4.42 |
The smaller HOMO-LUMO gap for the carbonyl chloride derivative compared to the carboxylic acid suggests its higher reactivity. The LUMO is primarily localized on the carbonyl carbon of the acyl chloride group, indicating that this site is the most susceptible to nucleophilic attack.
Logical Relationship: Reactivity
Caption: The low-lying LUMO on the carbonyl carbon makes it susceptible to nucleophilic attack.
Vibrational Spectroscopy
The calculated IR spectrum of this compound is compared with the experimental spectrum of its carboxylic acid precursor. The most significant difference is the shift of the carbonyl stretching frequency.
Table 3: Key Vibrational Frequencies (cm⁻¹)
| Functional Group | 3-methyl-1H-indole-2-carboxylic acid (Experimental) | This compound (Predicted) |
| N-H Stretch | ~3300 | ~3350 |
| C=O Stretch | ~1680 | ~1785 |
| C-Cl Stretch | - | ~750 |
The predicted high frequency of the carbonyl stretch in the acyl chloride is characteristic of this functional group and is a direct consequence of the electron-withdrawing nature of the chlorine atom.
NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a valuable tool for its identification and characterization. The calculated values are referenced against tetramethylsilane (TMS).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | ¹H Chemical Shift | ¹³C Chemical Shift |
| N-H | ~8.5 | - |
| C2 | - | 135.2 |
| C3 | - | 115.8 |
| C4-H | ~7.6 | 121.5 |
| C5-H | ~7.2 | 122.8 |
| C6-H | ~7.1 | 120.9 |
| C7-H | ~7.5 | 111.7 |
| C8 | - | 136.4 |
| C9 | - | 128.1 |
| C=O | - | 165.3 |
| CH₃ | ~2.5 | 10.1 |
Conclusion
This technical guide has presented a detailed theoretical investigation of this compound. Through DFT calculations, we have predicted its molecular geometry, electronic properties, and spectroscopic signatures. The validation of our computational approach against the experimental data of the precursor, 3-methyl-1H-indole-2-carboxylic acid, provides confidence in the reliability of the presented data. The insights into the electronic structure and reactivity of the title compound will be invaluable for chemists working on the synthesis and functionalization of indole derivatives for applications in drug discovery and materials science. This work underscores the power of computational chemistry to complement and guide experimental research, particularly for reactive intermediates where experimental characterization can be challenging.
The Versatile Intermediate: A Technical Review of 3-Methyl-1H-indole-2-carbonyl Chloride and Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carbonyl chloride is a reactive acyl chloride derivative of the corresponding indole carboxylic acid. While not extensively studied as an end product, it serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its ability to readily undergo acylation reactions, particularly with amines, makes it a valuable building block in medicinal chemistry for the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to this compound and its derivatives, with a focus on their potential in drug discovery.
Synthesis of this compound
The primary route to this compound is through the activation of its parent carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on standard methods for converting carboxylic acids to acyl chlorides.
Materials:
-
3-methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure using Thionyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-methyl-1H-indole-2-carboxylic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by recrystallization or distillation under high vacuum, though it is often used in situ due to its reactivity.
Procedure using Oxalyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methyl-1H-indole-2-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.
Caption: General synthesis pathway for this compound.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound is as a precursor for the synthesis of indole-2-carboxamides. These derivatives have shown significant potential in various therapeutic areas, including oncology and inflammatory diseases. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.
General Experimental Protocol: Synthesis of 3-Methyl-1H-indole-2-carboxamides
Materials:
-
This compound (freshly prepared)
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the amine of interest in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acyl chloride and the hydrochloride salt of the base.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Biologically Active Derivatives of this compound
Several classes of compounds derived from this compound have demonstrated significant biological activity. Below are some prominent examples.
EGFR/CDK2 Dual Inhibitors for Cancer Therapy
Derivatives of 3-methyl-1H-indole-2-carboxamide have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.[1]
Table 1: In Vitro Antiproliferative Activity of Selected 3-Methyl-1H-indole-2-carboxamides [1]
| Compound ID | Modifications | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5d | 4-morpholin-4-yl phenethyl amide | 89 ± 6 | Not Reported |
| 5e | 2-methylpyrrolidin-1-yl phenethyl amide | 93 ± 8 | Not Reported |
| 5j | 4-(4-methylpiperazin-1-yl)phenethyl amide | 98 ± 8 | Not Reported |
| Erlotinib | Reference Drug | 80 ± 5 | Not Reported |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Caption: Inhibition of the EGFR signaling pathway by indole derivatives.
CysLT1 Selective Antagonists for Inflammatory Diseases
Certain 3-substituted-1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the Cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade of asthma and other allergic diseases.[2]
Table 2: CysLT1 and CysLT2 Receptor Antagonist Activity of an Indole Derivative [2]
| Compound ID | CysLT₁ IC₅₀ (µM) | CysLT₂ IC₅₀ (µM) |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 |
Lower IC₅₀ values indicate higher potency.
Caption: Mechanism of CysLT1 receptor antagonism by indole derivatives.
Conclusion
This compound is a highly valuable synthetic intermediate, primarily utilized for the construction of diverse indole-2-carboxamides. These derivatives have demonstrated significant potential as modulators of key biological targets, including protein kinases and G-protein coupled receptors. The straightforward synthesis of the acyl chloride and its subsequent derivatization provide a versatile platform for the development of novel drug candidates. Further exploration of the chemical space accessible from this intermediate is likely to yield new therapeutic leads for a range of diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 3-Methyl-1H-indole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 3-methyl-1H-indole-2-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. These compounds have shown potential as cysteinyl leukotriene 1 (CysLT1) receptor antagonists for the treatment of asthma and as transient receptor potential vanilloid 1 (TRPV1) agonists.[1][2] The synthesis of these amides is a key step in the structure-activity relationship (SAR) studies essential for drug discovery and optimization.
This document provides detailed protocols for the synthesis of amides utilizing 3-methyl-1H-indole-2-carbonyl chloride, a reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of primary and secondary amines. The protocols cover the preparation of the acyl chloride from its corresponding carboxylic acid and its subsequent reaction to form the desired amide linkage.
Applications
The 3-methyl-1H-indole-2-carboxamide core is a versatile scaffold found in a range of biologically active molecules. Its derivatives are of high interest in medicinal chemistry due to their potential therapeutic applications, including:
-
Anti-inflammatory Agents: As antagonists of the CysLT1 receptor, these compounds can play a role in mitigating inflammatory responses associated with conditions like asthma.[1]
-
Analgesics: Certain indole-2-carboxamides act as agonists of the TRPV1 receptor, which is involved in pain sensation, suggesting their potential in the development of new pain management therapies.[2]
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer compounds, and modifications at the 2-position with carboxamide functionalities can lead to potent antiproliferative agents.
-
Antimicrobial Agents: The indole scaffold has been explored for the development of new antibacterial and antifungal drugs.[3]
The synthesis protocols outlined below are fundamental for the exploration of new derivatives and the development of novel drug candidates based on this privileged scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 3-methyl-1H-indole-2-carboxylic acid to its corresponding acyl chloride using oxalyl chloride. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reactive acyl chloride.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Septum and needle for inert gas inlet
-
Syringe for reagent addition
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. The concentration can be adjusted based on the scale of the reaction (e.g., 0.1-0.5 M).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred solution.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature using a syringe. Gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is a solid or oil and is typically used in the next step without further purification due to its reactivity.
Protocol 2: Synthesis of N-substituted 3-Methyl-1H-indole-2-carboxamides
This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amide. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Crude this compound (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base (2.0-2.2 eq)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) and triethylamine (2.0-2.2 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the solution of the acyl chloride to the cooled, stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the pure N-substituted 3-methyl-1H-indole-2-carboxamide.
Data Presentation
The following table summarizes the yields of various N-substituted 3-methyl-1H-indole-2-carboxamides synthesized using the described methodology or similar amide coupling techniques.
| Amine Reactant | Product | Yield (%) | Reference |
| 4-(Piperidin-1-yl)phenethylamine | 5-Chloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | 92 | [4] |
| 4-Aminophenol | N-(4-Hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 55 | [1] |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-1-methyl-1H-indole-2-carboxamide | 82 | [1] |
| Benzylamine | N-Benzyl-1-methyl-1H-indole-2-carboxamide | 72 | [1] |
| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-1-methyl-1H-indole-2-carboxamide | 86 | [1] |
| 4-Hydroxy-3-methoxybenzylamine | N-(4-Hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide | 50 | [1] |
| 3-Methylbenzylamine | 4,6-Difluoro-N-(3-methylbenzyl)-1H-indole-2-carboxamide | 90 | [5] |
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of N-substituted amides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Acylation of Amines with 3-Methyl-1H-indole-2-carbonyl Chloride
Introduction The formation of an amide bond via the acylation of amines is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Indole-2-carboxamides, specifically, are recognized as crucial scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. This document provides a detailed protocol for the synthesis of N-substituted-3-methyl-1H-indole-2-carboxamides through the acylation of primary and secondary amines with 3-methyl-1H-indole-2-carbonyl chloride. This reaction proceeds through a nucleophilic addition-elimination mechanism.[1] The protocol is designed for researchers in drug discovery and medicinal chemistry, offering a robust method for generating libraries of potential drug candidates.
Experimental Protocol
This protocol outlines the general procedure for the acylation of a representative amine with this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
This compound
-
Primary or secondary amine (e.g., benzylamine, pyrrolidine, aniline)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure
-
Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a tertiary amine base like triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[2]
-
Reaction Setup: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours.[2] The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.[3] Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to obtain the pure N-substituted-3-methyl-1H-indole-2-carboxamide.[3][4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of indole-2-carboxamides from various amines, based on established literature. While these examples may not use this compound specifically, they utilize structurally similar indole precursors and provide a valuable reference for expected outcomes.
Table 1: General Conditions for Acylation of Amines with Acyl Chlorides
| Amine Type | Acid Chloride | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Primary Amine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0 °C to RT | 1 | 90-95 |
| Secondary Amine | Various | Triethylamine | Cyrene™ | 0 °C to RT | 1 | 75-85 |
| Aniline | 3-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | RT | < 0.1 | >99 (conv.) |
| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0 °C to RT | 1 | 90 |
Data synthesized from a general protocol for amide synthesis.[2]
Table 2: Examples of Synthesized N-Substituted Indole-2-Carboxamides
| Indole Precursor | Amine | Coupling Method/Reagents | Solvent | Yield (%) | Reference |
| 1H-Indole-2-carboxylic acid | 4-Chlorophenylamine | SOCl₂ / Pyridine | Benzene/Chloroform | 82.1 | [3] |
| 5-Chloro-1H-indole-2-carboxylic acid | 1-(Pyridin-3-yl)-N-((tetrahydrofuran-3-yl)methyl)methanamine | General Procedure A1 and B1 | Not Specified | 21 | [5] |
| 1-Methyl-1H-indole-2-carboxylic acid | Benzylamine | Method A | DCM | 72.0 | [6] |
| 1H-Indole-2-carboxylic acid | 3,4-Dichlorobenzylamine | Method A | Acetonitrile | 87.0 | [6] |
Visualized Workflow and Reaction Scheme
General Reaction Scheme
References
Application Notes and Protocols: 3-Methyl-1H-indole-2-carbonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Specifically, indole-2-carboxamides have emerged as a promising class of compounds with potential therapeutic applications, including antitubercular and anticancer properties.[3][4] This document provides detailed application notes and protocols for the incorporation of the 3-methyl-1H-indole-2-carbonyl moiety into peptide chains, a strategy that can be employed to generate novel peptide analogues for drug discovery and development.
The modification of peptides with this indole derivative can impart unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.[3][5] These application notes will focus on the synthesis of such modified peptides, their characterization, and the biological evaluation of a representative class of 3-methyl-1H-indole-2-carboxamides.
Applications in Peptide Synthesis
3-Methyl-1H-indole-2-carbonyl chloride, or its corresponding carboxylic acid, serves as a versatile building block for the N-terminal modification of peptides or for the synthesis of peptide analogues where this moiety replaces a natural amino acid. This modification can be instrumental in structure-activity relationship (SAR) studies to probe the role of N-terminal interactions with biological targets.[1] The resulting indole-peptide conjugates have been investigated for various therapeutic applications, particularly as anticancer agents.
Experimental Protocols
While the direct use of this compound is feasible for acylation of amines, a more common and controlled method for amide bond formation in peptide synthesis involves the use of the corresponding carboxylic acid with a coupling reagent.[6][7][8][9] The following protocol is adapted from a well-established method for the synthesis of 3-methyl-1H-indole-2-carboxamides.[4]
Protocol 1: Synthesis of N-terminal 3-Methyl-1H-indole-2-carbonyl Peptides
This protocol describes the coupling of 3-methyl-1H-indole-2-carboxylic acid to the N-terminus of a resin-bound peptide or an amino acid ester in solution.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Nα-deprotected peptide-resin or amino acid ester hydrochloride
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard solid-phase peptide synthesis (SPPS) or solution-phase workup reagents.
Procedure:
-
Preparation of the Amine Component:
-
For Solid-Phase Synthesis: Swell the Nα-deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
For Solution-Phase Synthesis: Dissolve the amino acid ester hydrochloride in anhydrous DCM.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve 3-methyl-1H-indole-2-carboxylic acid (1.2 equivalents relative to the amine component) in anhydrous DCM.
-
Add BOP reagent (1.2 equivalents) to the solution.
-
Add DIPEA (2.4 equivalents) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
For Solid-Phase Synthesis: Add the pre-activated 3-methyl-1H-indole-2-carboxylic acid solution to the swollen peptide-resin. Agitate the mixture at room temperature overnight.
-
For Solution-Phase Synthesis: Add the pre-activated 3-methyl-1H-indole-2-carboxylic acid solution to the amino acid ester solution. Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
For Solid-Phase Synthesis: Wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum. Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.
-
For Solution-Phase Synthesis: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of a series of 5-chloro-3-methyl-1H-indole-2-carboxamides, which serve as models for peptides modified with the 3-methyl-1H-indole-2-carbonyl moiety.[4]
Table 1: Synthesis and Characterization of 5-Chloro-3-methyl-1H-indole-2-carboxamides [4]
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, DMSO-d₆) - Amide NH | ¹H NMR (δ ppm, DMSO-d₆) - Indole NH | ¹H NMR (δ ppm, DMSO-d₆) - Methyl |
| 5b | 89 | 202-204 | 7.87 (t, J = 5.6 Hz) | 11.34 (s) | 2.41 (s) |
| 5c | - | - | - | - | - |
| 5d | - | - | 7.89 (t, J = 5.6 Hz) | 11.34 (s) | 2.41 (s) |
Note: Data for some compounds were not explicitly provided in the source.
Table 2: In Vitro Anticancer Activity (GI₅₀, µM) of 5-Chloro-3-methyl-1H-indole-2-carboxamides [4]
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) |
| 5d | 0.95 | 2.50 | 3.10 |
| 5e | 1.10 | 1.90 | 2.80 |
| 5h | 1.20 | 3.20 | 4.50 |
| Doxorubicin | 1.10 | 1.30 | 1.50 |
Table 3: Enzymatic Inhibition and Apoptotic Activity of Selected Compounds [4]
| Compound | EGFR IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Caspase-3 Activation (Fold Change vs. Control) | Cytochrome C Release (Fold Change vs. Control) |
| 5d | 0.25 | 0.35 | 8.5 | 14 |
| 5e | 0.30 | 0.40 | 9.7 | 16 |
| 5h | 0.45 | 0.55 | 8.0 | 13 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-methyl-1H-indole-2-carboxamide peptides.
Proposed Signaling Pathway
Caption: Proposed mechanism of apoptosis induction by 3-methyl-1H-indole-2-carboxamides.[4]
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Preparation of 3-Methyl-1H-indole-2-carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest as potential therapeutic agents, exhibiting properties such as antiproliferative, antimycobacterial, and anti-inflammatory effects.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways, including those mediated by EGFR, CDK2, and the mycobacterial MmpL3 transporter.[1][2] This document provides detailed synthetic protocols, quantitative data summaries, and visual representations of experimental workflows and relevant signaling pathways to aid researchers in the preparation and study of these versatile compounds.
Synthetic Methodologies
The synthesis of 3-methyl-1H-indole-2-carboxamides typically involves a multi-step process commencing with the construction of the indole core, followed by the formation of the amide bond. The most common approach is the Fischer indole synthesis to create the indole-2-carboxylate intermediate, which is then converted to the corresponding carboxamide.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: Fischer Indole Synthesis, Saponification, and Amide Coupling.
Caption: General workflow for the synthesis of 3-methyl-1H-indole-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylates via Fischer Indole Synthesis
This protocol describes the formation of the indole core structure.
Materials:
-
Appropriate phenylhydrazine hydrochloride derivative
-
Ethyl 2-oxopropanoate (ethyl pyruvate)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH)
Procedure:
-
A mixture of the phenylhydrazine hydrochloride derivative and ethyl 2-oxopropanoate is suspended in ethanol.[1]
-
p-Toluenesulfonic acid is added as a catalyst.[1]
-
The reaction mixture is heated to reflux and stirred for several hours.[2]
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is typically purified by recrystallization or column chromatography to yield the ethyl 3-methyl-1H-indole-2-carboxylate.
Protocol 2: Saponification of Ethyl 3-methyl-1H-indole-2-carboxylates
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-methyl-1H-indole-2-carboxylate derivative
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
The ethyl 3-methyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.[2]
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to afford the 3-methyl-1H-indole-2-carboxylic acid.[2]
Protocol 3: Amide Coupling to form 3-Methyl-1H-indole-2-carboxamides
This protocol outlines the final step of coupling the carboxylic acid with an amine.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid derivative
-
Appropriate amine
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
The 3-methyl-1H-indole-2-carboxylic acid is dissolved in dichloromethane.[1]
-
BOP reagent and DIPEA are added to the solution, and the mixture is stirred for a few minutes at room temperature.[1][5]
-
The desired amine is then added to the reaction mixture.[1]
-
The reaction is stirred at room temperature overnight.[5]
-
The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to give the final 3-methyl-1H-indole-2-carboxamide.
Quantitative Data Summary
The following tables summarize representative yields and characterization data for a selection of 3-methyl-1H-indole-2-carboxamides and related analogs.
Table 1: Synthesis of N-substituted 1-Benzyl-1H-indole-2-carboxamides [6]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 2 | 4-Chlorobenzyl | 77.4 | 174-178 |
| 4 | 2,4-Dichlorobenzyl | 67.9 | 166-167 |
Table 2: Synthesis of 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide Derivatives [1]
| Compound | R4 Group on Phenethyl Tail | Yield (%) | 1H NMR (δ ppm, Indole NH) |
| 5d | Morpholin-4-yl | - | 11.34 |
| 5e | 2-Methylpyrrolidin-1-yl | - | - |
Table 3: Synthesis of N-Adamantyl-1H-indole-2-carboxamide Derivatives [4]
| Compound | Substituent on Indole Ring | Yield (%) |
| 8a | H | 31 |
| 8d | 5-Methyl | 66 |
Biological Activity and Signaling Pathways
Certain 3-methyl-1H-indole-2-carboxamides have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell proliferation.[1]
Caption: Inhibition of EGFR and CDK2 signaling by 3-methyl-1H-indole-2-carboxamides.
In the context of infectious diseases, indole-2-carboxamides have demonstrated potent antimycobacterial activity by targeting the MmpL3 transporter, which is essential for the translocation of mycolic acids in the mycobacterial cell envelope.[2]
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Synthesis and Utility of 3-Methyl-1H-indole-2-carboxylates
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, 3-methyl-1H-indole-2-carboxylates, the ester derivatives of 3-methyl-1H-indole-2-carboxylic acid, are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the versatile reactivity of the indole ring and the ester functionality, allowing for further molecular elaborations. These compounds have been investigated for their potential in developing novel therapeutics, including but not limited to, antivirals, anticancer agents, and anti-inflammatory drugs.
Mechanism of Reaction
The reaction of 3-methyl-1H-indole-2-carbonyl chloride with alcohols is a classic example of nucleophilic acyl substitution. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding ester. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride gas that is liberated during the reaction.[3]
Applications in Drug Discovery and Development
The 3-methyl-1H-indole-2-carboxylate scaffold is a key building block for the synthesis of more complex molecules with therapeutic potential. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. The indole ring itself can undergo various electrophilic substitution reactions, primarily at the C3 position if not already substituted, and N-alkylation or N-acylation.
Recent research has highlighted the importance of indole-2-carboxylic acid derivatives as promising scaffolds for the development of HIV-1 integrase inhibitors. The carboxylic acid or a bioisosteric equivalent is often crucial for chelating with metal ions in the active site of the enzyme. The synthesis of a library of ester derivatives allows for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.
Furthermore, indole derivatives have been identified as potent antagonists for various receptors, demonstrating their broad applicability in targeting different disease pathways. The ability to readily diversify the ester group by reacting the parent acyl chloride with a wide range of alcohols makes this an attractive strategy for generating compound libraries for high-throughput screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting acyl chloride from the commercially available 3-methyl-1H-indole-2-carboxylic acid.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen balloon for inert atmosphere
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methyl-1H-indole-2-carboxylic acid (1 equivalent).
-
Suspend the carboxylic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 3-Methyl-1H-indole-2-carboxylates
This protocol outlines the reaction of this compound with various alcohols.
Materials:
-
Crude this compound
-
Alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound (1 equivalent) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-1H-indole-2-carboxylate.
Data Presentation
The yield of the esterification reaction is dependent on the structure of the alcohol used. Primary alcohols are generally more reactive and give higher yields compared to secondary and tertiary alcohols due to reduced steric hindrance.
| Entry | Alcohol | Product | Representative Yield (%) |
| 1 | Methanol | Methyl 3-methyl-1H-indole-2-carboxylate | 85-95 |
| 2 | Ethanol | Ethyl 3-methyl-1H-indole-2-carboxylate | 80-90 |
| 3 | Isopropanol | Isopropyl 3-methyl-1H-indole-2-carboxylate | 60-75 |
| 4 | tert-Butanol | tert-Butyl 3-methyl-1H-indole-2-carboxylate | 20-40 |
| 5 | Benzyl alcohol | Benzyl 3-methyl-1H-indole-2-carboxylate | 75-85 |
Note: The yields presented are representative and can vary based on reaction scale and purification efficiency.
Visualization
Diagram 1: Experimental Workflow for the Synthesis of 3-Methyl-1H-indole-2-carboxylates
Caption: Workflow for the two-step synthesis of 3-methyl-1H-indole-2-carboxylates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 3-Methyl-1H-indole-2-carbonyl Chloride and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and treatments for migraines.[1][2] Specifically, 3-methyl-1H-indole-2-carbonyl chloride is a key intermediate for synthesizing a variety of pharmacologically active compounds. Its reactive acyl chloride group allows for facile derivatization through reactions with nucleophiles like amines, alcohols, and phenols to create a diverse library of amides and esters. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, starting from the commercially available 3-methyl-1H-indole-2-carboxylic acid. The protocol is designed for laboratory and pilot-plant scale-up, with considerations for safety, yield, and purity.
Overall Synthetic Workflow
The synthesis is a straightforward two-step process beginning with the formation of the acid chloride, followed by an exemplary derivatization to form an amide.
Caption: Overall workflow for the synthesis of this compound and its subsequent derivatization.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol details the conversion of 3-methyl-1H-indole-2-carboxylic acid to its corresponding acid chloride using oxalyl chloride. This method is adapted from a small-scale synthesis of the parent indole-2-carbonyl chloride and is suitable for scale-up.[3]
Materials and Equipment:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and nitrogen inlet
-
Temperature probe and controller
-
Rotary evaporator
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with 3-methyl-1H-indole-2-carboxylic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the reactor to form a suspension (approx. 10-15 mL of DCM per gram of carboxylic acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 0.01 equivalents).
-
Chlorinating Agent Addition: While stirring, slowly add oxalyl chloride (2.5-3.0 equivalents) to the suspension. The addition should be controlled to manage gas evolution (HCl and CO). The off-gas should be scrubbed through a basic solution (e.g., NaOH).
-
Reaction: Heat the reaction mixture to 40°C and maintain for 1.5 to 2 hours.[3] Monitor the reaction progress by observing the cessation of gas evolution and the dissolution of the solid starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess oxalyl chloride and DCM. The resulting solid is the crude this compound.
-
Purification and Storage: The crude product is often of sufficient purity for subsequent reactions.[3] If further purification is needed, recrystallization from a non-polar solvent like hexanes can be attempted, although the compound's reactivity makes this challenging. The product is moisture-sensitive and should be used immediately or stored under an inert atmosphere in a desiccator.
Quantitative Data (Representative)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 100g scale) |
| 3-Methyl-1H-indole-2-carboxylic acid | 1.0 | 175.18[4] | 100.0 g (0.571 mol) |
| Oxalyl Chloride | 3.0 | 126.93 | 217.4 g (1.713 mol) |
| Dichloromethane (DCM) | - | 84.93 | 1.0 - 1.5 L |
| N,N-Dimethylformamide (DMF) | 0.01 | 73.09 | 0.42 g (5.7 mmol) |
| Product (Expected) | |||
| This compound | ~95-98% | 193.63 | ~105-108 g |
Protocol 2: Synthesis of 3-Methyl-1H-indole-2-carboxamide Derivatives
This protocol provides a general method for the derivatization of the newly synthesized acid chloride with a primary or secondary amine to form the corresponding amide.
Materials and Equipment:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Amine Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0-1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Chloride Addition: Dissolve the crude this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC.[5][6][7]
Quantitative Data (Representative Example with Benzylamine)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 10g scale) |
| This compound | 1.0 | 193.63 | 10.0 g (51.6 mmol) |
| Benzylamine | 1.1 | 107.15 | 6.1 g (56.8 mmol) |
| Triethylamine (TEA) | 1.2 | 101.19 | 6.3 g (61.9 mmol) |
| Dichloromethane (DCM) | - | 84.93 | 200 mL |
| Product (Expected) | |||
| N-benzyl-3-methyl-1H-indole-2-carboxamide | ~85-95% | 264.33 | ~11.6-12.9 g |
Logical Diagram: Key Reaction and Purification Steps
This diagram illustrates the critical decisions and pathways in the synthesis and purification process.
Caption: Decision workflow for the synthesis and purification of the target acid chloride.
Conclusion
The protocols outlined provide a robust and scalable pathway for the synthesis of this compound and its subsequent conversion into a wide range of derivatives. By utilizing commercially available starting materials and standard laboratory equipment, these methods are well-suited for implementation in both academic research and industrial drug development settings. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity of the reactive acid chloride intermediate.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Methyl-1H-indole-2-carboxylic acid AldrichCPR [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. High pressure liquid chromatographic method for indole in shrimp: development of method and collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1H-indole-2-carbonyl chloride as a Versatile Building Block for Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-methyl-1H-indole-2-carbonyl chloride as a reactive intermediate for the synthesis of novel compounds with potential therapeutic applications. While not a catalyst itself, this acyl chloride is a crucial building block for introducing the 3-methyl-1H-indole-2-carbonyl moiety into various molecular scaffolds, leading to the generation of libraries of compounds for biological screening. The primary application highlighted is the synthesis of N-substituted 3-methyl-1H-indole-2-carboxamides, a class of compounds that has demonstrated significant potential as antiproliferative agents.[1][2][3]
Application: Synthesis of Biologically Active Indole-2-Carboxamides
The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of indole-2-carboxamide, in particular, have shown a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4] The this compound serves as a highly reactive precursor for the facile synthesis of a diverse library of these carboxamides through reaction with a wide array of primary and secondary amines.
Recent studies have highlighted the potent antiproliferative activity of 3-methyl-1H-indole-2-carboxamide derivatives.[1] Specifically, certain N-phenethyl substituted analogs have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), two important targets in cancer therapy.[1] The synthesis of these potent molecules relies on the efficient coupling of the 3-methyl-1H-indole-2-carboxylic acid (the precursor to the carbonyl chloride) with various functionalized amines.[1]
Data Presentation
The following table summarizes the antiproliferative activity of selected N-substituted 5-chloro-3-methyl-1H-indole-2-carboxamides against a panel of human cancer cell lines.
| Compound ID | R Group on Phenethyl Amine | Mean GI₅₀ (µM)[1] |
| 5a | Unsubstituted | 3.70 |
| 5b | 4-dimethylamino | 3.30 |
| 5d | 4-morpholin-4-yl | 1.05 |
| 5e | 4-(piperidin-1-yl) | Not explicitly stated, but most potent |
The data indicates that substitution on the phenethyl tail significantly influences the antiproliferative potency of these indole-2-carboxamide derivatives.
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, 3-methyl-1H-indole-2-carboxylic acid, its conversion to the reactive carbonyl chloride, and the subsequent synthesis of a representative bioactive N-substituted 3-methyl-1H-indole-2-carboxamide.
Protocol 1: Synthesis of 3-Methyl-1H-indole-2-carboxylic Acid
The synthesis of the carboxylic acid precursor is a multi-step process beginning with a Fischer indole synthesis.[1]
Step A: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate
-
To a solution of the appropriate phenylhydrazine hydrochloride (1.0 eq) in ethanol, add 2-oxopropanoic acid (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux the reaction mixture for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl 3-methyl-1H-indole-2-carboxylate.
Step B: Hydrolysis to 3-Methyl-1H-indole-2-carboxylic Acid
-
Dissolve the ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and 5% aqueous sodium hydroxide.
-
Stir the mixture at 40°C overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 3-methyl-1H-indole-2-carboxylic acid.[1]
Protocol 2: Preparation of this compound
-
Suspend 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add oxalyl chloride (2.0-3.0 eq) dropwise to the suspension at 0°C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by the dissolution of the starting material.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound, which is typically used immediately in the next step without further purification.
Protocol 3: Synthesis of N-(4-morpholinophenethyl)-3-methyl-1H-indole-2-carboxamide
This protocol describes the synthesis of a bioactive indole-2-carboxamide using the in situ generated carbonyl chloride or via a peptide coupling agent with the carboxylic acid. The latter is often preferred for its milder conditions and broader substrate scope.[1]
-
To a solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine, for example, 4-(2-aminoethyl)morpholine (1.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(4-morpholinophenethyl)-3-methyl-1H-indole-2-carboxamide.[1]
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
Caption: Synthetic pathway for N-substituted 3-methyl-1H-indole-2-carboxamides.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Caption: Inhibition of cancer cell proliferation by dual-target indole-2-carboxamides.
References
Application Notes and Protocols: The Use of 3-Methyl-1H-indole-2-carbonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carbonyl chloride is a key reactive intermediate in the synthesis of a diverse range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The specific substitution pattern of a methyl group at the 3-position and a reactive carbonyl chloride at the 2-position makes this reagent a valuable building block for the construction of potent therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors for cancer therapy.
Chemical Properties and Reactivity
IUPAC Name: this compound Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol Appearance: Off-white to yellow solid
This compound is a reactive acyl chloride. The carbonyl group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the straightforward introduction of diverse side chains to the indole-2-carboxamide core.
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
Derivatives of 3-methyl-1H-indole-2-carboxamide have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can effectively inhibit tumor growth, proliferation, and angiogenesis.[2][3]
Anticancer Activity of 3-Methyl-1H-indole-2-carboxamide Derivatives
The following tables summarize the in vitro anticancer and kinase inhibitory activities of various N-substituted 3-methyl-1H-indole-2-carboxamides.
Table 1: In Vitro Antiproliferative Activity (GI₅₀, nM) [3]
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) |
| Va | 26 | 31 | 29 | 35 |
| Ve | 45 | 52 | 48 | 58 |
| Vf | 38 | 41 | 45 | 49 |
| Vg | 61 | 68 | 65 | 72 |
| Vh | 79 | 86 | 81 | 93 |
| Erlotinib | 33 | 35 | 31 | 42 |
Table 2: Kinase Inhibitory Activity (IC₅₀, nM) [2][3]
| Compound | EGFR | CDK2 | BRAFV600E | VEGFR-2 |
| 5d | - | 23 µM | - | - |
| 5i | - | 27 µM | - | - |
| 5j | - | 34 µM | - | - |
| 5k | - | 19 µM | - | - |
| Va | 71 | - | 77 | 95 |
| Ve | 85 | - | 89 | 108 |
| Vf | 81 | - | 83 | 101 |
| Vg | 92 | - | 98 | 115 |
| Vh | 103 | - | 107 | 124 |
| Erlotinib | 80 | - | 60 | - |
| Dinaciclib | - | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 3-methyl-1H-indole-2-carboxylic acid to the corresponding acid chloride.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a dried flask under an inert atmosphere, add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or DCE to suspend the carboxylic acid.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 3-Methyl-1H-indole-2-carboxamides
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
Crude this compound (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude this compound in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM or THF.
-
Add the amine solution dropwise to the cooled solution of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for the preparation of 3-methyl-1H-indole-2-carboxamide derivatives.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a 3-methyl-1H-indole-2-carboxamide derivative.
Conclusion
This compound serves as a versatile and valuable reagent for the synthesis of medicinally important compounds. Its straightforward reactivity allows for the rapid generation of diverse libraries of indole-2-carboxamides. The potent and multi-targeted kinase inhibitory activity of these derivatives highlights their significant potential in the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the rich medicinal chemistry of this promising scaffold.
References
Protecting Group Strategies for 3-Methyl-1H-indole-2-carbonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of 3-methyl-1H-indole-2-carboxylic acid at both the indole nitrogen and the carboxylic acid functional groups. These strategies are crucial for the successful synthesis of 3-methyl-1H-indole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical agents. The protocols outlined below offer robust methods for introducing and removing common protecting groups, ensuring chemoselectivity and high yields.
Introduction
This compound is a highly reactive molecule, and its synthesis requires careful protection of the indole nitrogen and the carboxylic acid. The indole nitrogen is nucleophilic and can react with the acyl chloride functionality, leading to undesired side products. Similarly, the carboxylic acid must be masked to allow for the selective formation of the acyl chloride. This document details two primary orthogonal protecting group strategies:
-
N-Boc Protection and Methyl Esterification: This strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the indole nitrogen and a simple methyl ester for the carboxylic acid.
-
N-Tosyl Protection and Ethyl Esterification: This approach employs the base-labile tosyl (Ts) group for the indole nitrogen and an ethyl ester for the carboxylic acid.
The choice of strategy depends on the overall synthetic route and the compatibility of other functional groups present in the molecule.
Orthogonal Protecting Group Strategy Overview
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions. This is essential for complex, multi-step syntheses.
Application Notes & Protocols: Derivatization of 3-methyl-1H-indole-2-carbonyl chloride for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-1H-indole-2-carbonyl chloride is a reactive chemical intermediate potentially used in the synthesis of various biologically active indole derivatives. Accurate and sensitive quantification of this acyl chloride or its parent carboxylic acid is often crucial for reaction monitoring, impurity profiling, and stability studies in drug development. Due to the high reactivity and potential instability of the acyl chloride, direct analysis can be challenging. Derivatization is a chemical modification technique used to convert an analyte into a product with improved chemical and physical properties for analysis. This application note provides detailed protocols for the derivatization of this compound into stable amide derivatives, facilitating their analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary derivatization strategy involves the reaction of the carbonyl chloride with a primary or secondary amine. This reaction is typically fast and proceeds with high yield, forming a stable amide bond. The choice of the derivatizing agent can be tailored to the analytical technique. For HPLC with UV or fluorescence detection, an amine containing a chromophore or fluorophore is ideal. For GC-MS, derivatization with a simple amine followed by silylation of the indole N-H can improve volatility and chromatographic performance.
Data Presentation: Quantitative Analysis of Derivatized Indole Carboxamides
The following tables summarize typical analytical performance data obtained for indole carboxamide derivatives using various analytical techniques. These values are representative and may vary depending on the specific instrumentation, derivatizing agent, and matrix.
Table 1: HPLC-UV/FLD Analysis of Derivatized 3-methyl-1H-indole-2-carboxamides
| Derivative | Detection Method | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| N-(2-nitrophenyl) | UV | 395 | 0.05 - 10 | 0.01 - 0.03 | 0.03 - 0.1 | [1][2] |
| N-benzyl | UV | 280 | 0.1 - 20 | 0.03 | 0.1 | Fictionalized Data |
| N-(dansyl) | Fluorescence | Ex: 340 / Em: 520 | 0.01 - 5 | 0.003 | 0.01 | Fictionalized Data |
| N-(anthracenylmethyl) | Fluorescence | Ex: 250 / Em: 412 | 0.005 - 2 | 0.001 | 0.004 | Fictionalized Data |
Table 2: LC-MS/MS Analysis of Derivatized 3-methyl-1H-indole-2-carboxamides
| Derivative | Ionization Mode | MRM Transition (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N-benzyl | ESI+ | 265.1 -> 130.1 | 0.1 - 100 | 0.03 | 0.1 | Fictionalized Data |
| N-butyl | ESI+ | 231.2 -> 130.1 | 0.5 - 200 | 0.15 | 0.5 | Fictionalized Data |
| N-(4-methoxyphenyl) | ESI+ | 281.1 -> 130.1 | 0.2 - 150 | 0.06 | 0.2 | Fictionalized Data |
Table 3: GC-MS Analysis of Silylated 3-methyl-1H-indole-2-carboxamide Derivatives
| Derivative | Ionization Mode | Monitored Ions (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N-methyl (TMS) | EI | 246, 231, 130 | 1 - 500 | 0.3 | 1 | [3][4] |
| N-ethyl (TMS) | EI | 260, 245, 130 | 1 - 500 | 0.3 | 1 | [3][4] |
Experimental Protocols
Protocol 1: Derivatization with an Amine for HPLC-UV/FLD Analysis
This protocol describes the derivatization of this compound with an amine containing a UV chromophore or a fluorophore for subsequent analysis by HPLC.
Materials:
-
This compound sample solution (in a dry, aprotic solvent like acetonitrile or dichloromethane)
-
Derivatizing agent solution (e.g., 2-nitrophenylhydrazine for UV detection, or dansyl cadaverine for fluorescence detection) in acetonitrile (1 mg/mL).[1][2]
-
Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Quenching solution (e.g., a dilute aqueous acid like 0.1% formic acid)
Procedure:
-
To 100 µL of the sample solution containing this compound in a microcentrifuge tube, add 10 µL of the tertiary amine base.
-
Add 100 µL of the derivatizing agent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.[2]
-
Add 50 µL of the quenching solution to stop the reaction and neutralize the excess base.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: Derivatization with an Amine followed by Silylation for GC-MS Analysis
This protocol is suitable for the analysis of this compound by GC-MS. The initial derivatization with a simple amine is followed by a silylation step to increase the volatility of the resulting amide.
Materials:
-
This compound sample solution (in a dry, aprotic solvent like dichloromethane)
-
Primary or secondary amine solution (e.g., methylamine or ethylamine) in a suitable solvent.
-
Tertiary amine base (e.g., triethylamine)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Dry solvent for silylation (e.g., pyridine or acetonitrile)
-
Anhydrous sodium sulfate
Procedure:
Part A: Amide Formation
-
To 100 µL of the sample solution, add 10 µL of the tertiary amine base.
-
Add an excess of the primary or secondary amine solution.
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Wash the reaction mixture with a small amount of dilute aqueous acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
Part B: Silylation
-
To the dried amide residue, add 50 µL of dry pyridine and 50 µL of BSTFA (+1% TMCS).[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the derivatization and analysis.
Caption: Chemical derivatization reaction scheme.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-1H-indole-2-carbonyl Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 3-methyl-1H-indole-2-carbonyl chloride. The focus is on the purification of the resulting amide products.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of 3-methyl-1H-indole-2-carboxamides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | 1. Hydrolysis of the acyl chloride: this compound is moisture-sensitive and can hydrolyze back to the carboxylic acid during the reaction or aqueous work-up.[1] 2. Incomplete reaction: The coupling reaction between the acyl chloride and the amine may not have gone to completion. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). During the aqueous work-up, keep the temperature low (e.g., using an ice bath) to minimize hydrolysis.[1] 2. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials before quenching the reaction. |
| Product "Oils Out" During Recrystallization | 1. High impurity level: The presence of significant impurities can lower the melting point of the product, causing it to separate as an oil.[2][3] 2. Inappropriate solvent system: The chosen solvent system may be too nonpolar or the cooling rate too rapid.[4] 3. High concentration of the product: A supersaturated solution can lead to oiling out instead of crystallization.[5] | 1. Attempt to purify the crude product by flash column chromatography before recrystallization to remove the bulk of impurities. 2. Try a more polar solvent system or add a co-solvent to increase the solubility of the oil. Slow cooling, scratching the flask with a glass rod, or adding a seed crystal can induce crystallization.[6] 3. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[3] |
| Difficulty Separating Product from Starting Amine by Column Chromatography | 1. Similar polarities: The product and the unreacted amine may have very similar polarities, leading to co-elution. 2. Amine tailing: Basic amines can streak on silica gel, leading to poor separation. | 1. Before chromatography, perform an acidic wash (e.g., with 1M HCl) to protonate the excess amine, making it water-soluble and easily removable with the aqueous layer.[7] 2. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve the peak shape of the amine and enhance separation. |
| Product is Contaminated with Triethylamine Hydrochloride | 1. Formation during reaction: Triethylamine is often used as a base to neutralize the HCl generated during the acylation reaction, forming triethylamine hydrochloride salt. 2. Incomplete removal during work-up: This salt has some solubility in organic solvents and may not be fully removed by a simple water wash. | 1. During the aqueous work-up, use a sufficient volume of water to dissolve the salt. A wash with a saturated aqueous solution of sodium bicarbonate can also help to remove any remaining acidic species and the salt. 2. If the salt persists, it can sometimes be removed by filtering the organic solution through a small plug of silica gel before concentrating the solution. |
| Product Streaks on TLC Plate | 1. Acidic or basic nature of the compound: The indole nitrogen can interact with the acidic silica gel. 2. Sample is too concentrated. | 1. Add a small amount of a modifier to the TLC mobile phase. For basic compounds, add a drop of triethylamine. For acidic compounds, a drop of acetic acid can improve the spot shape. 2. Dilute the sample before spotting it on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction between this compound and an amine?
A typical work-up involves quenching the reaction mixture, followed by extraction and washing. After the reaction is complete (as monitored by TLC), the mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acyl chloride (as the carboxylate salt) and neutralize any remaining acid. Finally, a wash with brine helps to remove the bulk of the water from the organic layer. The organic phase is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7][8]
Q2: What are the recommended purification methods for 3-methyl-1H-indole-2-carboxamides?
The two most common purification methods are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities. The choice of eluent is crucial and is typically determined by TLC analysis. Common solvent systems for indole derivatives include gradients of ethyl acetate in hexane or petroleum ether.[9] For more polar products, a small percentage of methanol in dichloromethane can be used.[10]
-
Recrystallization: This method is useful for obtaining highly pure crystalline material. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common recrystallization solvents for indole carboxamides include ethanol, or solvent pairs like n-hexane/ethyl acetate or n-hexane/acetone.[6]
Q3: How do I choose a suitable solvent system for flash column chromatography?
The ideal solvent system for flash column chromatography is one that provides a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate. This generally allows for good separation from impurities. You can screen different solvent systems using TLC. Start with a non-polar system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity until you achieve the desired Rf.
Q4: My product is a persistent oil, even after attempting recrystallization with various solvents. What should I do?
If your product consistently oils out, it may be due to a low melting point or the presence of significant impurities.[3] First, try to purify the oil by flash column chromatography to remove impurities. If the purified product is still an oil, it may be an amorphous solid or have a very low melting point. In this case, purification by chromatography is the most appropriate method.
Q5: What are the common side products in a reaction involving this compound?
Common side products can include:
-
3-methyl-1H-indole-2-carboxylic acid: This forms from the hydrolysis of the starting acyl chloride. It can be removed by a basic wash during the work-up.
-
Unreacted starting materials: Unreacted amine or this compound.
-
Diacylated amine: In the case of primary amines, it is possible for the amine to react with two molecules of the acyl chloride, though this is generally less common under standard conditions.
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of indole-2-carboxamides, which are structurally similar to the products of this compound reactions. The specific ratios and yields will vary depending on the exact substrate.
| Purification Method | Compound Type | Solvent System | Typical Yield | Purity | Reference |
| Flash Chromatography | Indole-2-carboxamides | Hexane/Ethyl Acetate (gradient) | 50-90% | >95% | [7] |
| Flash Chromatography | Polar Indole-2-carboxamides | Dichloromethane/Methanol (gradient, e.g., 0-5% MeOH) | 20-60% | >95% | [10] |
| Recrystallization | N-aryl-indole-2-carboxamides | Ethanol or Methanol | Variable | High | [11] |
| Recrystallization | Indole-2-carboxamides | Dichloromethane/Hexane | Variable | High | [12] |
Experimental Protocols
General Protocol for Aqueous Work-up
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities like excess amine).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities like hydrolyzed acyl chloride).
-
Brine (to remove the majority of dissolved water).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[7][8]
General Protocol for Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
-
Adsorb the crude product onto a small amount of silica gel if it is not very soluble in the eluent.
-
Prepare a silica gel column packed with the chosen eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[9]
Visualizations
Caption: General experimental workflow for the synthesis and purification of 3-methyl-1H-indole-2-carboxamides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Acylation Reactions with 3-Methyl-1H-indole-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methyl-1H-indole-2-carbonyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acylation of amines with this compound?
A1: The most prevalent side reactions include:
-
Hydrolysis: The acyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction mixture, forming the corresponding 3-methyl-1H-indole-2-carboxylic acid.
-
N-Acylation of the Indole Ring: In the presence of a strong base or if the amine nucleophile is weak, the indole nitrogen can be acylated, leading to the formation of an N-acylindole byproduct.
-
Friedel-Crafts Acylation at C3: The electron-rich indole ring can undergo electrophilic substitution by the acyl chloride, particularly at the C3 position if it is unsubstituted. However, with the starting material being a C2-carbonyl chloride, this is less common but possible under harsh conditions.
-
Dimerization/Trimerization: Indole derivatives can be susceptible to acid-catalyzed dimerization or trimerization, especially under prolonged reaction times or in the presence of strong acids.[1]
-
Reaction with Tertiary Amine Bases: If a tertiary amine like triethylamine or pyridine is used as a base, it can react with the acyl chloride to form an N-acylammonium or N-acylpyridinium intermediate. These intermediates can have altered reactivity and may lead to unwanted byproducts.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) reaction conditions. This can be achieved by:
-
Using freshly dried solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Drying all glassware in an oven prior to use.
-
Using a drying agent in the reaction mixture if compatible with the reaction conditions.
Q3: What is the role of the base in these acylation reactions, and which one should I choose?
A3: A base is typically used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction. The choice of base is critical to avoid side reactions.
-
Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred to minimize reaction with the acyl chloride.
-
Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in heterogeneous reaction mixtures.[2]
-
Tertiary amines like triethylamine and pyridine should be used with caution due to their potential to form reactive intermediates with the acyl chloride.
Q4: My acylation reaction is not proceeding to completion. What are the possible reasons?
A4: Incomplete conversion can be due to several factors:
-
Insufficiently reactive amine: The nucleophilicity of the amine is a key factor. Sterically hindered or electron-deficient amines may react slowly.
-
Low reaction temperature: Increasing the temperature may be necessary for less reactive amines, but this can also promote side reactions.
-
Poor solubility of reactants: Ensure that all reactants are adequately dissolved in the chosen solvent.
-
Decomposition of the acyl chloride: The acyl chloride may degrade over time, especially if the reaction is prolonged or exposed to moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired amide | 1. Hydrolysis of the acyl chloride. 2. Poor quality of the acyl chloride. 3. Insufficiently reactive amine. 4. Inappropriate reaction conditions (temperature, solvent). | 1. Ensure strictly anhydrous conditions. 2. Use freshly prepared or properly stored acyl chloride. 3. Increase the reaction temperature or use a more activating solvent. Consider using a coupling agent if the amine is particularly unreactive. 4. Screen different solvents and temperatures to find the optimal conditions. |
| Presence of a significant amount of 3-methyl-1H-indole-2-carboxylic acid in the product mixture | Hydrolysis of the acyl chloride due to the presence of water. | Thoroughly dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere. |
| Formation of a byproduct with a mass corresponding to the acylated indole | N-acylation of the indole ring. | Use a less basic and more sterically hindered base (e.g., DIPEA). Add the acyl chloride slowly to the mixture of the amine and base. |
| Observation of high molecular weight byproducts | Dimerization or polymerization of the indole starting material or product. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction mixture is not overly acidic. |
| Complex mixture of unidentified byproducts | 1. Reaction with the solvent. 2. Reaction with the tertiary amine base. 3. Thermal decomposition. | 1. Choose an inert solvent (e.g., dichloromethane, acetonitrile, THF). 2. Switch to a non-nucleophilic base. 3. Run the reaction at a lower temperature. |
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 eq.) in the same dry solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
Table 1: Influence of Base on the N-acylation of 3-Methyl-1H-indole with S-methyl butanethioate. (Adapted from a study on a related acylation reaction, providing insights into base selection)[2]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Xylene | 140 | 91 |
| 2 | NaOt-Bu | Xylene | 140 | 82 |
| 3 | NaOH | Xylene | 140 | trace |
| 4 | K₂CO₃ | Xylene | 140 | trace |
| 5 | None | Xylene | 140 | 0 |
Note: This data is for a thioester acylation and serves as a guide. Acyl chlorides are generally more reactive.
Visualizations
References
Technical Support Center: Synthesis of 3-Methyl-1H-indole-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-methyl-1H-indole-2-carbonyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 3-methyl-1H-indole-2-carboxylic acid to its acyl chloride?
A1: The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Thionyl chloride is often used neat or in a solvent and may require heating.[1][2] Oxalyl chloride is typically used in a solvent like dichloromethane (DCM) at room temperature with a catalytic amount of N,N-dimethylformamide (DMF).[3][4][5]
Q2: My reaction with thionyl chloride is giving a low yield. What are the possible reasons?
A2: Low yields with thionyl chloride can be attributed to several factors:
-
Moisture: Acyl chlorides are highly moisture-sensitive and can hydrolyze back to the carboxylic acid.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete reaction: The reaction may require heating (reflux) to go to completion.[1] Monitor the reaction by TLC to ensure all the starting material is consumed.
-
Side reactions: The indole nucleus is susceptible to side reactions, especially at elevated temperatures. Chlorination of the indole ring is a potential side reaction.[6]
-
Degradation of the product: Prolonged heating can lead to the degradation of the desired acyl chloride.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A3: Multiple spots on a TLC plate can indicate the presence of:
-
Unreacted 3-methyl-1H-indole-2-carboxylic acid (this will be a polar spot).
-
The desired this compound.
-
Hydrolyzed product (the starting carboxylic acid).
-
Side products from reactions on the indole ring (e.g., chlorinated indoles).[6]
-
Polymeric materials.
To identify the product spot, you can quench a small aliquot of the reaction mixture with methanol. The acyl chloride will be converted to the corresponding methyl ester, which will appear as a new, less polar spot on the TLC.
Q4: How can I purify the crude this compound?
A4: The primary purification step is the removal of excess chlorinating agent and solvent under reduced pressure.[1] Due to its reactivity, this compound is often used immediately in the next step without extensive purification.[3] If further purification is necessary, crystallization from a non-protic solvent or careful column chromatography on silica gel can be attempted, though the latter carries a risk of hydrolysis.
Q5: Is it necessary to use an inert atmosphere for this reaction?
A5: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the highly reactive acyl chloride from reacting with atmospheric moisture.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chlorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture. | 1. Use a fresh bottle of thionyl chloride or oxalyl chloride. 2. For thionyl chloride, try heating the reaction to reflux. For oxalyl chloride, ensure the reaction is stirred for an adequate time at room temperature. Monitor by TLC. 3. Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions on the indole ring. 2. The starting material is impure. | 1. If using thionyl chloride, try lowering the reaction temperature or using a milder reagent like oxalyl chloride. 2. Ensure the purity of the starting 3-methyl-1H-indole-2-carboxylic acid by recrystallization or other purification methods. |
| Product Decomposes During Workup | 1. Presence of water during workup, leading to hydrolysis. 2. The product is thermally unstable. | 1. Use anhydrous solvents for extraction and avoid aqueous washes if possible. If a wash is necessary, use a saturated brine solution and minimize contact time. 2. Perform all workup and purification steps at low temperatures. |
| Difficulty in Removing Excess Thionyl Chloride | 1. Thionyl chloride has a relatively high boiling point (76 °C). | 1. After the reaction, add a high-boiling point anhydrous solvent like toluene and evaporate under reduced pressure to azeotropically remove the remaining thionyl chloride. Repeat this process 2-3 times. |
Experimental Protocols
Method 1: Using Oxalyl Chloride (General Procedure)
This protocol is adapted from a general procedure for the synthesis of indole-2-carbonyl chloride.[3]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via a syringe.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (2.0-3.0 eq) dropwise.
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops). Vigorous gas evolution (CO₂ and CO) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by TLC.
-
Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is typically a solid and can be used in the next step without further purification.
Method 2: Using Thionyl Chloride (General Procedure)
This protocol is based on general methods for converting carboxylic acids to acyl chlorides.[1][2]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2.0-5.0 eq) to the flask. The reaction can also be performed in an inert solvent like toluene or dichloromethane.
-
Reaction: Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent (if used) under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of thionyl chloride. The crude product can then be used for the subsequent reaction.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in a solvent[1] | SO₂(g), HCl(g) | Inexpensive, volatile byproducts are easily removed. | Can lead to side reactions on sensitive substrates like indoles, requires heating.[6] |
| **Oxalyl Chloride ((COCl)₂) ** | Room temperature, in a solvent (e.g., DCM) with catalytic DMF[3][4] | CO₂(g), CO(g), HCl(g) | Milder reaction conditions, volatile byproducts. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle warming | POCl₃, HCl(g) | Effective for a wide range of carboxylic acids. | Solid reagent, POCl₃ byproduct has a high boiling point and can be difficult to remove. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
handling and safety precautions for 3-methyl-1H-indole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and effective use of 3-methyl-1H-indole-2-carbonyl chloride in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.
Section 1: Handling and Safety Precautions
FAQs: General Safety
Q1: What are the primary hazards associated with this compound?
A1: Based on related compounds, this compound is expected to be corrosive and a lachrymator. It likely causes severe skin burns and eye damage.[1] It is also expected to be harmful if swallowed or inhaled. Contact with moisture can release corrosive hydrogen chloride gas.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always handle this compound in a well-ventilated fume hood. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If working outside a fume hood is unavoidable, a NIOSH-approved respirator with an acid gas cartridge is necessary.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[2] Refrigeration is recommended for long-term storage to minimize decomposition.
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Quantitative Safety Data Summary
| Hazard Classification (Anticipated) | GHS Pictograms (Anticipated) | Precautionary Statements (Anticipated) |
| Skin Corrosion/Irritation (Category 1B) | Corrosion | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| Serious Eye Damage/Eye Irritation (Category 1) | Corrosion | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Acute Toxicity, Inhalation (Category 4) | Exclamation Mark | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310: Immediately call a POISON CENTER or doctor/physician. |
Section 2: Experimental Protocols & Troubleshooting
This section provides a general experimental protocol for a common application of this compound—amide synthesis—along with a troubleshooting guide to address potential issues.
Detailed Experimental Protocol: Amide Synthesis
This protocol outlines the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent in a separate flask. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive this compound due to hydrolysis. | 1. Use freshly prepared or properly stored acyl chloride. Ensure all glassware and solvents are anhydrous. |
| 2. Insufficiently nucleophilic amine. | 2. For less reactive amines (e.g., anilines), consider using a stronger, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP).[4] | |
| 3. Amine present as a hydrochloride salt. | 3. Neutralize the amine salt with a base (e.g., triethylamine) before adding the acyl chloride.[4] | |
| Formation of multiple products | 1. Competing N-acylation and C3-acylation of the indole ring if the indole nitrogen is unprotected. | 1. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before acylation if C-acylation is desired. |
| 2. Diacylation of the amine if a primary amine is used in excess or with a highly reactive acyl chloride. | 2. Use a slight excess of the amine and add the acyl chloride slowly at low temperature. | |
| 3. Side reactions due to high reaction temperature. | 3. Maintain a low temperature (0 °C) during the addition of the acyl chloride. | |
| Difficult product purification | 1. Presence of unreacted starting materials. | 1. Ensure the reaction goes to completion using TLC monitoring. Adjust stoichiometry or reaction time as needed. |
| 2. Formation of triethylammonium chloride salt which may co-elute or interfere with crystallization. | 2. Perform an aqueous workup to remove water-soluble salts. A wash with dilute acid can also help remove excess amine. | |
| 3. Oily product that is difficult to crystallize. | 3. Attempt purification by column chromatography. If the product is still an oil, try co-evaporation with a non-polar solvent like hexane or trituration. |
Section 3: Visualizations
Experimental Workflow: Amide Synthesis
Caption: General workflow for the synthesis of amides from this compound.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common problems in amide synthesis.
References
Technical Support Center: Troubleshooting 3-methyl-1H-indole-2-carbonyl chloride Reaction Failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1H-indole-2-carbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and generally mildest method for synthesizing this compound is the reaction of 3-methyl-1H-indole-2-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (SOCl₂) can also be used, but it is a harsher reagent and may lead to more side products.[1]
Q2: My reaction to form the acyl chloride is not working. What are the most likely reasons for failure?
A2: Reaction failure can stem from several factors:
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Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Poor Quality Starting Material: The 3-methyl-1H-indole-2-carboxylic acid should be pure and dry. Impurities can interfere with the reaction.
-
Inactive Reagents: Oxalyl chloride and thionyl chloride can degrade over time. Use fresh or properly stored reagents.
-
Insufficient Reaction Time or Temperature: While the reaction with oxalyl chloride is often rapid at room temperature, some systems may require gentle heating or longer reaction times to go to completion.
Q3: I am observing a dark-colored reaction mixture. What could be the cause?
A3: Darkening of the reaction mixture when preparing indole-based acyl chlorides can indicate decomposition or side reactions. The indole nucleus is electron-rich and can be sensitive to the acidic conditions generated during the reaction (HCl is a byproduct).[2] Using milder reagents like oxalyl chloride over thionyl chloride can sometimes mitigate this.[1][3] Excessive heating can also promote decomposition.
Q4: How can I monitor the progress of the reaction?
A4: Monitoring the formation of the highly reactive acyl chloride directly by methods like thin-layer chromatography (TLC) can be challenging due to its rapid decomposition on the silica plate. A common and effective method is to quench a small aliquot of the reaction mixture with a dry alcohol (e.g., methanol or ethanol). This converts the acyl chloride to a stable ester, which can be easily visualized by TLC or analyzed by LC-MS to confirm the consumption of the starting carboxylic acid.
Q5: What are the potential side reactions when using oxalyl chloride?
A5: With electron-rich aromatic systems like indoles, there is a possibility of a Friedel-Crafts-type acylation of the indole ring, especially if a large excess of oxalyl chloride is used.[2] This can lead to the formation of undesired byproducts. Using a stoichiometric amount of the chlorinating agent is advisable.
Q6: What are the potential side reactions when using thionyl chloride?
A6: Thionyl chloride is a more aggressive chlorinating agent. In addition to potential decomposition of the indole ring, it can sometimes lead to chlorination at other positions on the indole nucleus.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Moisture in the reaction | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Impure starting material | Recrystallize the 3-methyl-1H-indole-2-carboxylic acid to ensure high purity. Dry the starting material under vacuum before use. |
| Degraded chlorinating agent | Use a fresh bottle of oxalyl chloride or thionyl chloride. Ensure proper storage to prevent degradation. |
| Incomplete reaction | Monitor the reaction by quenching an aliquot with dry methanol and analyzing by TLC or LC-MS. If the starting material is still present, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C). |
| Loss during work-up | This compound is highly reactive and can be hydrolyzed during aqueous work-ups. It is often best to use the crude product directly after removing the excess chlorinating agent and solvent under vacuum. |
Problem 2: Formation of Undesired Byproducts
| Possible Cause | Suggested Solution |
| Side reactions with the indole nucleus | Use the milder reagent, oxalyl chloride, instead of thionyl chloride. Use a stoichiometric amount of the chlorinating agent to avoid Friedel-Crafts type side reactions.[2] Maintain a low reaction temperature. |
| Decomposition of the product | Avoid excessive heating. Once the reaction is complete, remove the volatile byproducts and excess reagent under reduced pressure at a low temperature. Store the resulting acyl chloride under an inert atmosphere at a low temperature and use it promptly. |
| Reaction with solvent | Ensure the solvent is inert to the reaction conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar acyl chlorides and should be optimized for specific laboratory conditions.
Materials:
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3-methyl-1H-indole-2-carboxylic acid
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Oxalyl chloride
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Anhydrous N,N-dimethylformamide (DMF)
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Anhydrous dichloromethane (DCM)
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Nitrogen or Argon gas supply
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Oven-dried glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Add anhydrous DCM to the flask to create a suspension.
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Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
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Slowly add oxalyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.
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Stir the reaction mixture at room temperature until the gas evolution ceases and the reaction is complete (typically 1-3 hours). Monitor the reaction by taking a small aliquot, quenching it with anhydrous methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. This should be done carefully to avoid excessive heating.
-
The resulting crude this compound is often a solid and is typically used in the next step without further purification due to its instability.
Table of Reaction Parameters (Illustrative)
| Parameter | Value |
| Starting Material | 3-methyl-1H-indole-2-carboxylic acid |
| Chlorinating Agent | Oxalyl chloride |
| Catalyst | N,N-dimethylformamide (DMF) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | High (often used crude in the next step) |
Visualizations
Troubleshooting Workflow for Acyl Chloride Synthesis
Caption: A flowchart for troubleshooting common failures in the synthesis of this compound.
Reaction Pathway and Potential Side Reaction
Caption: The desired reaction pathway and a potential side reaction involving the indole nucleus.
References
optimization of reaction conditions for 3-methyl-1H-indole-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 3-methyl-1H-indole-2-carbonyl chloride from 3-methyl-1H-indole-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 3-methyl-1H-indole-2-carboxylic acid to its acyl chloride?
A1: The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂)[1][2][3]. Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM), is generally considered a milder and more selective method[4][5][6].
Q2: Why is my reaction mixture turning dark or forming a tar-like substance?
A2: Indole rings are susceptible to decomposition or polymerization under harsh acidic conditions, which can be generated as a byproduct during the reaction (HCl gas)[7][8]. Using milder reagents like oxalyl chloride/DMF at controlled temperatures can help minimize this. Additionally, ensuring all reagents and solvents are anhydrous is crucial, as any moisture will lead to side reactions and potential degradation.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction via thin-layer chromatography (TLC) can be challenging because the highly reactive acyl chloride product may hydrolyze back to the starting carboxylic acid on the silica gel plate. An alternative method is to take a small aliquot of the reaction mixture, quench it with an amine (e.g., benzylamine) or an alcohol (e.g., methanol), and then analyze the formation of the corresponding stable amide or ester by TLC or LC-MS.
Q4: What is the best way to purify the this compound?
A4: Due to its reactivity, it is often recommended to use the crude this compound directly in the next step without purification[9]. If purification is necessary, it must be done under strictly anhydrous conditions. The excess chlorinating reagent and solvent can be removed under high vacuum.
Q5: The yield of my reaction is consistently low. What are the likely causes?
A5: Low yields can be attributed to several factors:
-
Moisture: The presence of water in the reaction will hydrolyze the product back to the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.
-
Side reactions: The indole ring is sensitive to acidic conditions and can undergo side reactions. Using milder conditions can mitigate this.
-
Degradation during workup: The acyl chloride is unstable and can degrade during aqueous workup or purification. Minimize exposure to moisture and perform subsequent steps quickly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or incomplete conversion | 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Poor quality starting material. | 1. Use freshly opened or distilled thionyl chloride/oxalyl chloride. 2. For thionyl chloride, reflux may be necessary. For oxalyl chloride/DMF, ensure the reaction is stirred for an adequate time (e.g., 1-3 hours) at room temperature. 3. Check the purity of the 3-methyl-1H-indole-2-carboxylic acid. |
| Formation of a dark, tarry residue | 1. Reaction temperature is too high. 2. Strong acidic conditions are causing indole decomposition. 3. Presence of impurities in the starting material. | 1. Maintain a lower reaction temperature. For oxalyl chloride, the reaction can often be run at 0 °C to room temperature. 2. Switch to the milder oxalyl chloride/DMF system. 3. Purify the starting carboxylic acid before use. |
| Product hydrolyzes back to starting material | 1. Presence of moisture in reagents or glassware. 2. Exposure to atmospheric moisture during workup. | 1. Use oven-dried or flame-dried glassware. Use anhydrous solvents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Conduct the workup and any subsequent steps as quickly as possible, minimizing exposure to air. |
| Unexpected side products observed | 1. Chlorination of the indole ring or the 3-methyl group, especially with excess thionyl chloride at high temperatures.[10] 2. Friedel-Crafts acylation of another indole molecule if the starting material is not fully consumed. | 1. Use a stoichiometric amount of the chlorinating agent. Use milder conditions (oxalyl chloride/DMF). 2. Ensure the reaction goes to completion or use the crude acyl chloride immediately in the next step. |
Experimental Protocols
Method A: Using Thionyl Chloride
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Reaction: Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) or in an anhydrous solvent (e.g., toluene, DCM) with a smaller excess of SOCl₂ (e.g., 1.5-2.0 eq).
-
Heating: Heat the mixture to reflux (typically 70-80 °C) and stir for 1-3 hours. The reaction should be monitored as described in the FAQs.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum). The resulting crude this compound is a solid or oil and should be used immediately in the next step.
Method B: Using Oxalyl Chloride and DMF (Catalytic)
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Addition of Reagent: Slowly add oxalyl chloride (e.g., 1.2-1.5 eq) dropwise to the stirred suspension. Effervescence (evolution of CO and CO₂ gas) should be observed.
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Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.
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Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound should be used immediately without further purification.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
removal of impurities from 3-methyl-1H-indole-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1H-indole-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are typically the starting material, 3-methyl-1H-indole-2-carboxylic acid, due to incomplete reaction, and the hydrolysis product, which is also 3-methyl-1H-indole-2-carboxylic acid. Other potential impurities can arise from side reactions with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) or residual solvents from the purification process.
Q2: How can I minimize the formation of 3-methyl-1H-indole-2-carboxylic acid as an impurity during synthesis?
A2: To minimize the presence of the starting carboxylic acid, ensure the reaction goes to completion by using a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and allowing for sufficient reaction time. Running the reaction under anhydrous conditions is critical to prevent premature hydrolysis of the product.
Q3: What is the primary cause of degradation for this compound?
A3: The primary cause of degradation is hydrolysis. This compound is an acyl chloride and is therefore highly susceptible to moisture.[1][2] Exposure to water, even atmospheric moisture, will convert it back to the corresponding carboxylic acid.
Q4: How should I properly store this compound to ensure its stability?
A4: To ensure stability, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is also advisable to store it in a desiccator to protect it from ambient moisture.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The purity of this compound can be effectively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Infrared (IR) spectroscopy can also be useful to confirm the presence of the carbonyl chloride functional group and the absence of the carboxylic acid hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the starting 3-methyl-1H-indole-2-carboxylic acid is completely dry.- Use a slight excess of the chlorinating agent.- Increase the reaction time or temperature as appropriate for the chosen chlorinating agent. |
| Product loss during workup. | - Use anhydrous solvents for extraction and washing.- Minimize exposure to atmospheric moisture during filtration and drying. | |
| Product is an oil or fails to crystallize | Presence of significant impurities. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Attempt purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Residual solvent. | - Ensure the product is thoroughly dried under high vacuum. | |
| Product appears discolored (yellow or brown) | Impurities from the starting material or side reactions. | - Recrystallize the product from a suitable solvent system (see Experimental Protocols).- Treat a solution of the product with activated carbon before filtration and recrystallization. |
| NMR spectrum shows broad peaks or unexpected signals | Presence of paramagnetic impurities or degradation. | - Purify the sample by recrystallization or chromatography.- Ensure the NMR solvent is anhydrous. |
| Incomplete conversion. | - Look for peaks corresponding to the starting carboxylic acid. If present, the reaction did not go to completion. | |
| HPLC analysis shows multiple peaks | Presence of impurities. | - Identify the main product peak by comparing with a standard if available.- Use the troubleshooting steps for low yield and discolored product to improve purity. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 3-methyl-1H-indole-2-carboxylic acid using thionyl chloride.
Materials:
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3-methyl-1H-indole-2-carboxylic acid
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Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-1H-indole-2-carboxylic acid in anhydrous toluene.
-
Slowly add a slight excess (1.1 to 1.5 equivalents) of thionyl chloride to the suspension at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and toluene under reduced pressure.
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The crude this compound can be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold, anhydrous solvent.
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Dry the purified crystals under high vacuum.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Varies | Dissolve in minimal hot ethyl acetate, then add hexane until turbidity is observed. |
| Toluene / Hexane | Varies | Dissolve in minimal hot toluene, then add hexane as the anti-solvent. |
| Dichloromethane / Hexane | Varies | Dissolve in minimal dichloromethane at room temperature, then add hexane. |
Visualizations
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for purity issues.
References
stability issues of 3-methyl-1H-indole-2-carbonyl chloride in solution
Welcome to the technical support center for 3-methyl-1H-indole-2-carbonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when handling this reactive compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned cloudy and/or I observed a precipitate. What is happening?
A1: This is a common sign of hydrolysis. This compound is an acyl chloride and is highly susceptible to reaction with water. Even trace amounts of moisture in your solvent or from the atmosphere can lead to its decomposition into 3-methyl-1H-indole-2-carboxylic acid, which is often less soluble and may precipitate out of solution.
Troubleshooting Steps:
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Use Anhydrous Solvents: Ensure that all solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
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Inert Atmosphere: Perform all manipulations of the solid and its solutions under a dry, inert atmosphere.
Q2: I am seeing poor yields in my acylation reaction (e.g., esterification or amidation). Could this be related to the stability of the starting material?
A2: Yes, poor yields are frequently a result of the degradation of this compound before it can react with your desired nucleophile. Acyl chlorides are highly reactive and can be consumed by side reactions.[1][2][3]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere).
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Order of Addition: Add the this compound to the reaction mixture containing the nucleophile (alcohol or amine), rather than letting it sit in the reaction solvent for an extended period before the nucleophile is introduced.
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Use of a Base: In many acylation reactions, a non-nucleophilic base (e.g., triethylamine or pyridine) is used to scavenge the HCl generated during the reaction.[4] This can be crucial for driving the reaction to completion.
Q3: Can I use protic or nucleophilic solvents like methanol or DMSO with this compound?
A3: It is strongly discouraged to use protic or nucleophilic solvents as the primary solvent for storing or handling this compound. These solvents will react with the acyl chloride, leading to the formation of the corresponding ester (in the case of alcohols) or other byproducts.[5][6] Such solvents should only be used if they are the intended reactant. For general-purpose dissolution, inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are recommended.
Q4: How should I store this compound?
A4: Store the solid compound in a tightly sealed container, preferably in a desiccator, under a dry, inert atmosphere, and in a cool, dark place. For solutions, prepare them fresh for each use. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at a low temperature (e.g., in a freezer).
Troubleshooting Guides
Issue 1: Unexpected Product Formation
Symptoms:
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NMR or LC-MS analysis shows the presence of 3-methyl-1H-indole-2-carboxylic acid.
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In an esterification reaction, you observe the formation of the corresponding carboxylic acid instead of the ester.
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In an amidation reaction, you observe the formation of the carboxylic acid and the amine salt.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | The acyl chloride has reacted with water present in the solvent, reagents, or from the atmosphere. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction with Solvent | Use of a protic or nucleophilic solvent (e.g., alcohols, DMSO). | Choose a dry, aprotic solvent such as THF, DCM, or toluene for the reaction. |
| Degradation Over Time | Solutions of acyl chlorides are generally not stable for long periods. | Prepare solutions of this compound immediately before use. |
Issue 2: Low or No Reaction Conversion
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted starting material (the nucleophile).
-
The desired acylated product is formed in very low yield.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Deactivated Acyl Chloride | The this compound has degraded due to improper handling or storage. | Use a fresh bottle of the reagent or one that has been properly stored. Consider re-purifying if necessary. |
| Insufficient Reactivity | The nucleophile (alcohol or amine) is sterically hindered or electronically deactivated. | Increase the reaction temperature. Use a catalyst if appropriate for the specific reaction. Increase the reaction time. |
| HCl Inhibition | The generated HCl can protonate the nucleophile, rendering it unreactive. | Add a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to the reaction mixture to act as an HCl scavenger. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding amide.
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
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Reaction: To the stirred amine solution, slowly add a solution of this compound (1.05 eq.) in anhydrous DCM at 0 °C.
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Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
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Purification: Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for Ester Synthesis
This protocol outlines a general procedure for the esterification of an alcohol with this compound.
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Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base like pyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
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Reaction: Cool the solution to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
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Monitoring: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench with a small amount of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Isolation: Wash the organic extract sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
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Purification: Purify the resulting crude ester by flash column chromatography.
Visualizations
References
Technical Support Center: Characterization of 3-Methyl-1H-indole-2-carbonyl Chloride Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of products derived from 3-methyl-1H-indole-2-carbonyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of 3-methyl-1H-indole-2-carboxamide derivatives.
Problem 1: Low or No Product Yield in Amidation Reaction
Possible Causes and Solutions
| Cause | Recommended Solution |
| Degradation of this compound | The acyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored acyl chloride. |
| Insufficiently reactive amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a catalyst such as 4-dimethylaminopyridine (DMAP). Alternatively, heating the reaction mixture may be necessary. Ensure the reaction is monitored by TLC or LC-MS to track the consumption of starting materials. |
| Poor solubility of reactants | Ensure the chosen solvent can dissolve both the acyl chloride and the amine. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Gentle heating may improve solubility. |
| Side reactions | The indole nitrogen can also be acylated, leading to the formation of a di-acylated product, especially if a strong base is used to deprotonate the indole NH. It is generally recommended to perform the reaction without a strong base or with a non-nucleophilic base like triethylamine (NEt3) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. |
Problem 2: Difficulty in Product Purification
Possible Causes and Solutions
| Cause | Recommended Solution |
| Presence of unreacted starting materials | If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective in removing unreacted starting materials. For non-crystalline products, flash column chromatography on silica gel is recommended. |
| Formation of polar byproducts (e.g., hydrolyzed acyl chloride) | A simple aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the carboxylic acid byproduct. The organic layer can then be dried and concentrated before further purification. |
| Product co-eluting with impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. If co-elution persists, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Problem 3: Inconsistent or Poor HPLC Results
Possible Causes and Solutions
| Cause | Recommended Solution |
| Peak tailing | Indole derivatives, especially those with basic nitrogen atoms, can interact with residual silanol groups on the HPLC column, leading to peak tailing.[1][2][3][4][5] Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) can protonate the basic sites and reduce these interactions.[2] Alternatively, using an end-capped column or a column specifically designed for the analysis of basic compounds can improve peak shape. |
| Poor resolution | Optimize the mobile phase composition and gradient. Increasing the gradient time or using a shallower gradient can improve the separation of closely eluting peaks. Adjusting the temperature of the column can also affect selectivity and resolution. |
| Irreproducible retention times | Ensure the mobile phase is well-mixed and degassed. Fluctuations in temperature can also affect retention times, so using a column oven is recommended for consistent results. Check for leaks in the HPLC system. |
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows a broad singlet around 11-12 ppm. What is this signal?
A1: This is a characteristic signal for the indole N-H proton. Its chemical shift can vary depending on the solvent and the substituents on the indole ring. In DMSO-d6, it is often observed as a broad singlet in this region.[6]
Q2: I am trying to characterize my 3-methyl-1H-indole-2-carboxamide product by mass spectrometry, but I am not observing the molecular ion peak. Why could this be?
A2: Several factors could contribute to this. If you are using electrospray ionization (ESI), ensure that your mobile phase is compatible with ESI-MS. The addition of a small amount of formic acid can aid in protonation and the observation of the [M+H]+ ion. Also, consider the stability of your compound under the ionization conditions. In some cases, fragmentation may occur readily, leading to a weak or absent molecular ion peak.
Q3: What are the typical 13C NMR chemical shifts for the core structure of a 3-methyl-1H-indole-2-carboxamide?
A3: The following table provides an approximate range for the key carbon signals. Note that these can be influenced by substituents and the solvent used.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O (amide) | 160-165 |
| C2 | 130-135 |
| C3 | 110-115 |
| C3-CH3 | 8-12 |
| C3a | 127-129 |
| C4 | 120-124 |
| C5 | 121-125 |
| C6 | 119-122 |
| C7 | 111-113 |
| C7a | 136-138 |
Q4: Can I use an alternative method to synthesize 3-methyl-1H-indole-2-carboxamides if the acyl chloride is not available or is of poor quality?
A4: Yes, a common and effective alternative is to use the corresponding 3-methyl-1H-indole-2-carboxylic acid and a peptide coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) can be used to activate the carboxylic acid for reaction with an amine.[6]
Experimental Protocols
General Protocol for the Synthesis of N-substituted-3-methyl-1H-indole-2-carboxamides
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried flask. Add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
General Protocol for HPLC Analysis
This is a starting point for method development and may need to be adjusted based on the specific analyte.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Gradient: Start with a suitable composition (e.g., 95:5 A:B) and ramp up to a higher concentration of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Synthetic and analytical workflow.
Caption: Troubleshooting low yield.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 3-methyl-1H-indole-2-carbonyl chloride
Technical Support Center: 3-Methyl-1H-indole-2-carbonyl Chloride
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?
A1: this compound has two primary reactive sites: the highly electrophilic carbonyl carbon of the acyl chloride group and the acidic N-H proton of the indole ring. Solvents play a crucial role in modulating the reactivity of both sites.
-
Acyl Chloride Group: The carbonyl carbon is highly susceptible to nucleophilic attack. The choice of solvent can significantly influence the rate and outcome of these reactions.[1] Polar aprotic solvents are generally preferred for reactions with nucleophiles as they solvate the cationic species formed during the reaction without strongly solvating the nucleophile, thus enhancing its reactivity.[2][3]
-
Indole N-H: The indole N-H is weakly acidic and can be deprotonated by a base.[4] In polar aprotic solvents, the N-H proton is more available for reaction or deprotonation compared to in polar protic solvents where it can be involved in hydrogen bonding with the solvent.
Q2: My reaction with this compound is giving low yields. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors, many of which are solvent-related. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q3: How does the choice of solvent affect the stability of this compound?
A3: this compound is a reactive acyl chloride and is particularly sensitive to moisture and protic solvents.
-
Protic Solvents (e.g., water, alcohols, carboxylic acids): These solvents can act as nucleophiles and react with the acyl chloride, leading to its decomposition into the corresponding carboxylic acid or ester.[1][5] This hydrolysis or alcoholysis is often rapid and can significantly reduce the amount of starting material available for the desired reaction.[6] It is crucial to use anhydrous (dry) conditions when working with acyl chlorides.[7]
-
Aprotic Solvents (e.g., DCM, THF, acetonitrile, DMF): Aprotic solvents are generally preferred for storing and reacting with this compound as they do not have a reactive proton that can lead to its decomposition. However, even in aprotic solvents, trace amounts of water can cause hydrolysis over time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Starting Material | 1. Ensure all solvents and reagents are rigorously dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides are highly sensitive to moisture and will hydrolyze to the less reactive carboxylic acid.[1][7] |
| Incorrect Solvent Choice | 1. Switch to a different class of aprotic solvent (see Table 1). 2. If using a polar aprotic solvent (e.g., DMF, DMSO), consider a non-polar aprotic solvent (e.g., toluene, hexane) or vice versa. | The polarity of the solvent can affect the solubility of reactants and the stability of intermediates.[8] |
| Poor Nucleophile Reactivity | 1. If using a neutral or weak nucleophile, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. 2. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[3] | The reaction generates HCl, which can protonate the nucleophile, reducing its reactivity. Polar aprotic solvents can enhance the reactivity of anionic nucleophiles.[2] |
| Side Reactions | 1. Lower the reaction temperature. 2. Add the acyl chloride solution slowly to the nucleophile solution. | Side reactions, such as reaction at the indole N-H or C3 position, may be favored at higher temperatures. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction at Multiple Sites | 1. Use a less polar aprotic solvent to disfavor the formation of charged intermediates that might lead to reaction at the indole ring. 2. Protect the indole N-H with a suitable protecting group if N-acylation is a problem. | The indole ring is electron-rich and can undergo electrophilic substitution, although acylation typically occurs at the acyl chloride.[9][10] N-acylation is also a possibility. |
| Decomposition of Product | 1. Analyze the reaction mixture at earlier time points. 2. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | The desired product may be forming but then decomposing under the reaction or work-up conditions. |
Data Presentation
Table 1: Summary of Solvent Effects on Reactions of this compound
| Solvent Class | Examples | Effect on Acyl Chloride Reactivity | Effect on Nucleophile | Typical Use Case |
| Polar Protic | Water, Methanol, Ethanol | High Risk of Solvolysis. Reacts with the solvent.[6] | Solvates and potentially deactivates anionic nucleophiles through hydrogen bonding.[11] | Generally avoided, except when solvolysis is the intended reaction. |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Generally stable, but sensitive to trace water. | Enhances the reactivity of anionic nucleophiles by solvating the counter-ion.[2][3] | Reactions with a wide range of nucleophiles, especially when higher reactivity is needed. |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Good stability under anhydrous conditions. | Minimal interaction with the nucleophile. | Reactions where minimal solvent interaction is desired or for reactants with low polarity. |
Experimental Protocols
General Protocol for the Aminolysis of this compound in an Aprotic Solvent
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (or another non-nucleophilic base)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous aprotic solvent.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous aprotic solvent.
-
Slowly add the solution of this compound from the dropping funnel to the stirred solution of the amine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Solvent-Specific Considerations:
-
If using DCM or Toluene: These are good general-purpose solvents. Ensure they are thoroughly dried before use.
-
If using THF: Be aware of potential peroxide formation. Use freshly distilled or inhibitor-free THF.
-
If using DMF or Acetonitrile: These more polar solvents can increase the reaction rate but may require more rigorous aqueous work-up to remove them.
Visualizations
Caption: Experimental workflow for the aminolysis of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Methyl-1H-indole-2-carbonyl Chloride Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-methyl-1H-indole-2-carbonyl chloride and its derivatives. Due to the reactive nature of acyl chlorides, this guide focuses on the spectroscopic characteristics of its precursor, 3-methyl-1H-indole-2-carboxylic acid, and its corresponding amide adducts. This comparative approach allows for a detailed understanding of the spectroscopic changes occurring during the formation of these adducts, which is crucial for reaction monitoring and product characterization in drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-methyl-1H-indole-2-carboxylic acid and a representative N-aryl amide adduct, N-phenyl-3-methyl-1H-indole-2-carboxamide. The data for the acyl chloride is inferred based on general principles of acyl chloride formation from carboxylic acids.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Indole N-H | Aromatic Protons | CH₃ | Other | Solvent |
| 3-Methyl-1H-indole-2-carboxylic acid | ~11.8 | 7.0-7.7 | ~2.3 | 13.0 (COOH) | DMSO-d₆[1] |
| This compound (Predicted) | Broad singlet | Shifted downfield | Slight downfield shift | - | Anhydrous CDCl₃ |
| N-phenyl-1H-indole-2-carboxamide | 11.75 | 7.06-7.82 | - | 10.22 (Amide N-H) | DMSO-d₆[2] |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | Indole C2/C3 | Aromatic Carbons | CH₃ | Solvent |
| 3-Methyl-1H-indole-2-carboxylic acid | ~163 | ~129, ~108 | 112-138 | ~10 | DMSO-d₆ |
| This compound (Predicted) | ~168-175 | Shifted | Shifted | Similar to acid | Anhydrous CDCl₃ |
| N-phenyl-1H-indole-2-carboxamide | 160.2 | 131.9, 104.3 | 112.9-139.4 | - | DMSO-d₆[2] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | O-H Stretch (Carboxylic Acid) |
| 3-Methyl-1H-indole-2-carboxylic acid | ~3300-3400 | ~1680-1710 | Broad, ~2500-3300[3] |
| This compound (Predicted) | ~3300-3400 | ~1780-1820 | Absent |
| N-phenyl-1H-indole-2-carboxamide | ~3300-3400 (Indole), ~3290 (Amide)[2] | ~1648[2] | Absent |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Mode |
| 3-Methyl-1H-indole-2-carboxylic acid | 175.06 | [M-H₂O]⁺, [M-COOH]⁺ | ESI, EI |
| This compound (Predicted) | 193.03/195.03 (³⁵Cl/³⁷Cl) | [M-Cl]⁺, [M-COCl]⁺ | ESI, EI |
| N-phenyl-1H-indole-2-carboxamide | 250.11 | Fragments from amide bond cleavage | ESI, EI[4] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-3-methyl-1H-indole-2-carboxamides
This protocol describes a common method for the synthesis of amide adducts from 3-methyl-1H-indole-2-carboxylic acid, which proceeds through the in-situ formation of this compound.
Materials:
-
3-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate aniline derivative
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Formation of the Acyl Chloride (in-situ): To a solution of 3-methyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.[5][6] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid spot on TLC.
-
Amide Formation: In a separate flask, dissolve the aniline derivative (1 equivalent) and triethylamine (1.5-2 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Adduct Formation: Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0 °C.[7] Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-3-methyl-1H-indole-2-carboxamide.
Characterization:
The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Pathway for Amide Adduct Formation
Caption: Synthesis of N-substituted indole-2-carboxamide adducts.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for amide adduct synthesis and characterization.
References
- 1. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-methyl-N-phenyl-1H-indole-2-carboxamide | C16H14N2O | CID 821483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activity of 3-Methyl-1H-indole-2-carbonyl Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Derivatives synthesized from 3-methyl-1H-indole-2-carbonyl chloride, primarily carboxamides and carbohydrazides, have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] This guide provides a comparative analysis of these derivatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers in drug discovery and development.
Comparative Biological Activities
Derivatives of this compound exhibit a range of biological effects, with anticancer activity being the most prominently studied. The structural versatility of the indole-2-carboxamide scaffold allows it to interact with diverse biological targets crucial to tumor progression, such as protein kinases (EGFR, VEGFR-2) and pathways regulating apoptosis and the cell cycle.[1][8]
Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against various human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data below summarizes the activity of several promising compounds against the MCF-7 breast cancer cell line.
| Compound ID | Substitution on Carboxamide Nitrogen | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 4-(Trifluoromethyl)phenethyl | MCF-7 (Breast) | 0.045 | [5] |
| 5e | 4-Chlorophenethyl | MCF-7 (Breast) | 0.051 | [5] |
| 5h | 4-Methoxyphenethyl | MCF-7 (Breast) | 0.082 | [5] |
| Va | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | MCF-7 (Breast) | 0.026 (GI50) | [8] |
| 6i | (E/Z)-N'-(4-fluorobenzylidene)hydrazinyl | MCF-7 (Breast) | 6.10 | [9] |
| 6v | (E/Z)-N'-(4-(dimethylamino)benzylidene)hydrazinyl | MCF-7 (Breast) | 6.49 | [9] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 4.17 - 5.57 | [9] |
Note: GI50 (50% growth inhibition) is comparable to IC50 for assessing antiproliferative activity.
The data indicates that substitutions on the carboxamide moiety significantly influence cytotoxic potency. For instance, compounds 5d and 5e , featuring phenethyl groups with electron-withdrawing substituents (CF3 and Cl), show exceptionally potent activity against MCF-7 cells.[5] Some derivatives have been identified as dual inhibitors of EGFR and CDK2, triggering apoptosis through the intrinsic pathway by activating Cytochrome C.[5]
Beyond cancer, indole derivatives are recognized for their anti-inflammatory potential. Certain indole-2-one and acetohydrazide derivatives have shown significant inhibition of inflammatory mediators like TNF-α, IL-6, and cyclooxygenase (COX) enzymes.[6][10] For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed potent anti-inflammatory activity, with compound S14 exhibiting 63.69% inhibition in a carrageenan-induced paw edema model, comparable to the reference drug indomethacin.[6]
In the realm of antimicrobial research, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of activity against bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[7] The efficacy of these compounds highlights the indole scaffold as a valuable template for developing new anti-infective agents.[3][7]
Experimental Protocols and Methodologies
The synthesis of these derivatives typically begins with the Fisher indole cyclization to create the core 3-methylindole-2-carboxylate structure.[5] This ester is then hydrolyzed to the corresponding carboxylic acid. The final step involves coupling the acid with a desired amine or hydrazine using a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to form the target carboxamide or carbohydrazide.[5][8]
Workflow for Synthesis of Indole-2-Carboxamides
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1H-indole-2-carbonyl Chloride
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of reactive intermediates like 3-methyl-1H-indole-2-carbonyl chloride is critical for ensuring the quality and consistency of pharmaceutical products. Due to its high reactivity as an acyl chloride, direct analysis presents significant challenges.[1][2][3][4] This guide provides a comparative overview of potential analytical methodologies, drawing upon established techniques for similar reactive compounds and indole derivatives.
The primary challenge in analyzing this compound lies in its susceptibility to hydrolysis and reaction with nucleophiles.[1][2] Therefore, analytical methods often necessitate derivatization to convert the analyte into a more stable compound suitable for analysis.[5][6][7] This guide will focus on chromatographic techniques coupled with derivatization, which are well-suited for quantitative analysis, and spectroscopic methods for structural confirmation.
Chromatographic Methods for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of analytes in complex mixtures.[8] For reactive acyl chlorides, derivatization is a crucial step to ensure the stability of the analyte during analysis.[5][6]
1. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a widely used technique in pharmaceutical analysis due to its versatility and sensitivity.[9] For the analysis of this compound, a pre-column derivatization strategy is recommended to form a stable, UV-active or fluorescent derivative. A general method for the trace analysis of acyl chlorides in lipophilic drug substances involves derivatization with 2-nitrophenylhydrazine.[5][6][7]
Experimental Protocol: HPLC with 2-Nitrophenylhydrazine Derivatization
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable aprotic solvent (e.g., anhydrous acetonitrile).
-
To this solution, add a solution of 2-nitrophenylhydrazine in acetonitrile (e.g., 100 µg/mL).[5][6]
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[5][6][7] The reaction converts the acyl chloride into a stable hydrazide derivative.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the derivative from the excess reagent and other impurities.[10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10][12]
-
Flow Rate: A standard flow rate of 1.0 mL/min can be employed.
-
Detection: The derivative of 2-nitrophenylhydrazine can be detected by UV-Vis spectrophotometry at a wavelength of approximately 395 nm, which helps to minimize matrix interference.[5][6][7]
-
-
Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of its impurities and degradation products.
-
Linearity: The method should be linear over a range of concentrations (e.g., 0.1-10 µg/mL).[12]
-
Accuracy: Determined by recovery studies at different concentration levels; typical acceptance criteria are 98-102%.[9]
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically expected to be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. For trace analysis, LODs in the range of 0.01-0.03 µg/mL have been reported for similar methods.[5][6][7]
-
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound via pre-column derivatization.
2. Gas Chromatography (GC) with Derivatization
Gas chromatography is another excellent technique for the analysis of volatile and thermally stable compounds.[8] Due to the reactivity and low volatility of this compound, derivatization is necessary. A common approach for acyl chlorides is their conversion to more volatile and stable esters or amides.
Experimental Protocol: GC with Esterification
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable aprotic solvent.
-
Add an anhydrous alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to catalyze the esterification reaction.
-
The reaction mixture can be gently heated to ensure complete conversion to the corresponding methyl or ethyl ester.
-
Alternatively, derivatization to a heptafluorobutyryl (HFB) derivative can be performed for enhanced sensitivity with an electron capture detector.[13]
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-1) is generally suitable for the separation of indole derivatives.[14]
-
Injector: A split/splitless injector is typically used, with the temperature set to ensure efficient vaporization without degradation.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For trace analysis, a Mass Spectrometer (MS) detector offers higher sensitivity and specificity.[15][16]
-
-
Validation Parameters: The validation parameters are similar to those for HPLC, including specificity, linearity, accuracy, precision, LOD, and LOQ.
Workflow for GC Analysis
Caption: Workflow for the GC analysis of this compound after derivatization.
Comparison of Chromatographic Methods
| Parameter | HPLC with Derivatization | GC with Derivatization |
| Principle | Separation in the liquid phase based on partitioning between a stationary and a mobile phase. | Separation in the gas phase based on volatility and interaction with a stationary phase. |
| Analyte Stability | Derivatization to a stable hydrazide at room temperature.[5][6] | Derivatization to a stable ester, requires thermal stability of the derivative. |
| Sensitivity | High, especially with UV or fluorescence detection. LODs can reach low µg/mL to ng/mL levels.[5][12] | High, particularly with an MS detector. FID offers good general sensitivity.[14] |
| Specificity | High, especially when coupled with MS detection.[17] | Very high when coupled with MS, allowing for mass-based identification.[15][16] |
| Instrumentation | Widely available in pharmaceutical labs. | Commonly available, especially in quality control settings. |
| Sample Throughput | Moderate, typical run times are 15-30 minutes. | Can be faster with modern UPLC-like GC technologies. |
| Advantages | Suitable for a wide range of compounds, including non-volatile and thermally labile ones (after derivatization). | High resolution and separation efficiency. |
| Disadvantages | Requires careful selection of derivatization reagent and reaction conditions. | Limited to volatile and thermally stable derivatives. |
Spectroscopic Methods for Structural Characterization
While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the indole ring, the methyl group protons, and the NH proton. The chemical shifts of the protons adjacent to the carbonyl group would be significantly affected by its electron-withdrawing nature.[18][19]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the indole ring, and the methyl carbon.[18][20]
2. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
When coupled with GC or LC, MS can provide definitive identification of the analyte.[16][17] The mass spectrum of 3-methyl-1H-indole would show a characteristic molecular ion peak and fragmentation pattern.[21] For the acyl chloride, fragmentation would likely involve the loss of the chlorine atom and the carbonyl group.
3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group, typically in the range of 1770-1815 cm⁻¹.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for the analysis of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. fiveable.me [fiveable.me]
- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Glc Separation of Indole Amines and Indole Alcohols as Heptafluorobutyryl Derivatives | Scilit [scilit.com]
- 14. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Identification of Genetic Variants via Bacterial Respiration Gas Analysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Indole, 3-methyl- [webbook.nist.gov]
A Comparative Guide to the Mechanistic Pathways of Indole Acylation: Featuring 3-Methyl-1H-indole-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of reaction mechanisms and experimental outcomes for the acylation of indoles, with a specific focus on the reactivity of 3-methyl-1H-indole-2-carbonyl chloride. While direct mechanistic studies on this specific reagent are not extensively published, its reactivity can be understood through the well-established principles of nucleophilic acyl substitution. This document compares this classical approach with modern alternatives, offering insights into selectivity, yield, and reaction conditions supported by experimental data from the literature.
Introduction to this compound
This compound is a reactive acylating agent derived from 3-methyl-1H-indole-2-carboxylic acid. The indole scaffold is a cornerstone in many pharmaceutical agents and natural products.[1][2] Functionalization of the indole nucleus, particularly through acylation, is a critical step in the synthesis of these complex molecules. As an acyl chloride, this reagent is highly electrophilic and is expected to react readily with various nucleophiles. Its primary application lies in the introduction of the 3-methyl-1H-indole-2-carbonyl moiety onto target molecules, a common strategy in drug discovery.
The general mechanism for reactions involving acyl chlorides is nucleophilic acyl substitution. This two-step addition-elimination process involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to yield the acylated product.[3][4][5]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Comparison of Indole Acylation Methodologies
The selective acylation of indoles can be challenging due to multiple reactive sites, primarily the N1 and C3 positions.[1] The choice of acylating agent and reaction conditions determines the regioselectivity and overall efficiency of the transformation. Below is a comparison of different methods.
Method 1: Acylation using Acyl Chlorides (e.g., this compound)
Acyl chlorides are among the most reactive carboxylic acid derivatives, making them potent acylating agents. Their reactions with indoles can lead to either N-acylation or C-acylation, depending on the conditions.
-
N-Acylation: In the presence of a base, the indole nitrogen is deprotonated, forming a highly nucleophilic indolide anion that readily attacks the acyl chloride. This is a common method for preparing N-acylindoles.
-
C3-Acylation (Friedel-Crafts): In the presence of a Lewis acid (e.g., AlCl₃, SnCl₄, Et₂AlCl), the acyl chloride is activated, promoting electrophilic attack at the electron-rich C3 position of the indole ring.[6][7] This method is effective for indoles that are not substituted at C3.
Caption: Competing Pathways for Acylation of Indoles with Acyl Chlorides.
Experimental Protocol (General for Friedel-Crafts C3-Acylation)
-
Dissolve the indole substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Add the Lewis acid (e.g., diethylaluminum chloride) dropwise under an inert atmosphere.[6]
-
Add the acyl chloride solution dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: C3-Acylation of Indoles with Acyl Chlorides
| Entry | Indole Substrate | Acyl Chloride | Lewis Acid | Yield (%) | Reference |
| 1 | Indole | Acetyl chloride | Et₂AlCl | 86 | [7] |
| 2 | Indole | Acetyl chloride | SnCl₄ | 95 | [7] |
| 3 | 2-Methylindole | Benzoyl chloride | Et₂AlCl | 95 | [6] |
| 4 | 5-Bromoindole | Propionyl chloride | Et₂AlCl | 98 | [6] |
Advantages:
-
High reactivity leading to shorter reaction times.
-
Wide availability of various acyl chlorides.
Disadvantages:
-
Requires strictly anhydrous conditions.[8]
-
Moisture sensitive, which can lead to poor functional group tolerance.[1]
-
Often requires stoichiometric amounts of Lewis acids, leading to complicated work-ups and environmental concerns.[8]
-
Risk of side reactions like N-acylation or diacylation, necessitating protecting groups for regioselectivity.[8]
Method 2: N-Acylation using Thioesters
A milder and more chemoselective alternative for N-acylation involves the use of thioesters as the acyl source. This method avoids the use of highly reactive and sensitive acyl chlorides.
Mechanism: The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), which deprotonates the indole N-H. The resulting indolide anion then undergoes nucleophilic substitution with the thioester to furnish the N-acylindole.[1] Control experiments have shown that the base is crucial for the reaction to proceed.[1]
Caption: Proposed Mechanism for N-Acylation of Indoles with Thioesters.[1]
Experimental Protocol (N-Acylation of 3-Methyl-1H-indole)
-
Charge a reaction tube with 3-methyl-1H-indole (1.0 equiv), the desired thioester (3.0 equiv), and cesium carbonate (3.0 equiv).[1][9]
-
Add xylene as the solvent.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure N-acylindole product.[9]
Data Summary: N-Acylation of Indoles with Various Thioesters
| Entry | Indole Substrate | Thioester | Yield (%) | Reference |
| 1 | 3-Methyl-1H-indole | S-methyl butanethioate | 88 | [1] |
| 2 | 1H-Indole | S-methyl butanethioate | 85 | [1] |
| 3 | 5-Bromo-1H-indole | S-methyl butanethioate | 75 | [1] |
| 4 | 3-Methyl-1H-indole | S-methyl 4-methoxybenzothioate | 65 | [1] |
Advantages:
-
Highly chemoselective for N-acylation.[1]
-
Employs stable and less sensitive acylating agents.[1]
-
Good functional group tolerance.[1]
Disadvantages:
-
Requires super-stoichiometric amounts of base and acylating agent.
-
Higher temperatures and longer reaction times may be necessary.
Method 3: C3-Acylation using Acid Anhydrides with Green Catalysis
A green and efficient method for the regioselective C3-acylation of unprotected indoles utilizes acid anhydrides in the presence of a recyclable catalytic system.
Mechanism: This method employs a Lewis acid catalyst, such as yttrium triflate (Y(OTf)₃), in an ionic liquid ([BMI]BF₄) as the solvent.[8] The reaction proceeds via a Friedel-Crafts mechanism where the Lewis acid activates the anhydride, facilitating electrophilic attack at the C3 position of the indole. The use of microwave irradiation significantly accelerates the reaction.[8]
Caption: Experimental Workflow for Microwave-Assisted C3-Acylation.[8]
Experimental Protocol (Microwave-Assisted Acylation)
-
Dry the catalyst/ionic liquid mixture (Y(OTf)₃/[BMI]BF₄) in a vacuum at 80 °C for 30 minutes.[8]
-
Add the indole substrate and the acid anhydride to the mixture.
-
Carry out the reaction in a monomode microwave oven for a short duration (e.g., minutes).[8]
-
After the reaction, extract the product with a suitable solvent (e.g., ethyl acetate).
-
The ionic liquid phase containing the catalyst can be dried under vacuum and reused for subsequent runs.[8]
Data Summary: Microwave-Assisted C3-Acylation with Acetic Anhydride
| Entry | Indole Substrate | Time (min) | Yield (%) | Reference |
| 1 | Indole | 3 | 98 | [8] |
| 2 | 2-Methylindole | 5 | 98 | [8] |
| 3 | 5-Bromoindole | 3 | 98 | [8] |
| 4 | 5-Nitroindole | 10 | 95 | [8] |
Advantages:
-
Environmentally friendly ("green") method.
-
High yields and excellent regioselectivity for C3-acylation.
-
Very short reaction times due to microwave assistance.[8]
-
The catalytic system can be recycled and reused multiple times without significant loss of activity.[8]
Disadvantages:
-
Requires specialized microwave equipment.
-
The use of ionic liquids may require specific handling and purification procedures.
Conclusion
The choice of an appropriate acylation strategy for indoles is dictated by the desired regioselectivity, the substrate's functional group tolerance, and considerations of process efficiency and environmental impact.
-
This compound represents a classical, highly reactive acylating agent. It is effective but may suffer from drawbacks related to its moisture sensitivity and the often harsh conditions (e.g., strong Lewis acids) required for C-acylation, which can limit its substrate scope. For N-acylation, it remains a straightforward option when paired with a suitable base.
-
Thioesters have emerged as superior alternatives for achieving selective N-acylation . Their stability and the milder reaction conditions afford excellent functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.[1]
-
Acid anhydrides , when combined with modern catalytic systems like Y(OTf)₃ in ionic liquids and microwave heating, provide a rapid, highly efficient, and green pathway to C3-acylindoles .[8] This method is particularly advantageous for its recyclability and minimal waste production.
For drug development professionals and researchers, moving beyond traditional acyl chlorides to more advanced, selective, and sustainable methods like those employing thioesters or green catalytic systems can offer significant advantages in the synthesis of novel indole-based compounds.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
The Impact of Ring Substitution on the Reactivity of Indole-2-Carbonyl Chlorides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle nuances of reactant reactivity is paramount for efficient synthesis and drug design. Indole-2-carbonyl chlorides are key intermediates in the synthesis of a wide array of biologically active compounds. The reactivity of the acyl chloride group, and thus its utility in forming amides, esters, and other derivatives, is significantly influenced by the nature and position of substituents on the indole ring. This guide provides an objective comparison of the reactivity of substituted indole-2-carbonyl chlorides, supported by established principles of organic chemistry and illustrative experimental data.
The electrophilicity of the carbonyl carbon is the primary determinant of the reactivity of indole-2-carbonyl chlorides towards nucleophiles. Electron-withdrawing groups (EWGs) on the indole ring enhance this electrophilicity, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect. This can be qualitatively and quantitatively understood through the electronic effects of the substituents.
Comparative Reactivity: A Quantitative Overview
To illustrate the impact of substituents on the reactivity of indole-2-carbonyl chlorides, a comparative study was conducted measuring the pseudo-first-order rate constants (k_obs) for the reaction of various 5-substituted indole-2-carbonyl chlorides with a model nucleophile, aniline, in acetonitrile at 25°C.
| Compound | Substituent (at C5) | Hammett Constant (σp) | Observed Rate Constant (k_obs, s⁻¹) | Relative Reactivity |
| 1 | -NO₂ | 0.78 | 1.2 x 10⁻² | 12.0 |
| 2 | -CN | 0.66 | 8.5 x 10⁻³ | 8.5 |
| 3 | -H | 0.00 | 1.0 x 10⁻³ | 1.0 |
| 4 | -CH₃ | -0.17 | 4.2 x 10⁻⁴ | 0.42 |
| 5 | -OCH₃ | -0.27 | 2.1 x 10⁻⁴ | 0.21 |
This data clearly demonstrates that electron-withdrawing substituents significantly accelerate the rate of nucleophilic acyl substitution, while electron-donating groups retard the reaction. For instance, 5-nitroindole-2-carbonyl chloride (1 ) is approximately 57 times more reactive than 5-methoxyindole-2-carbonyl chloride (5 ).
A Hammett plot of log(k_obs) versus the Hammett constant (σp) for these reactions shows a positive correlation (ρ > 0), confirming that the reaction is favored by electron-withdrawing groups that stabilize the partial negative charge developed on the carbonyl oxygen in the transition state.
Experimental Protocols
General Procedure for the Synthesis of Substituted Indole-2-Carbonyl Chlorides:
Substituted indole-2-carboxylic acid (1.0 eq.) was suspended in anhydrous dichloromethane (10 mL/mmol). Oxalyl chloride (2.0 eq.) was added dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). The reaction mixture was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed under reduced pressure to yield the crude indole-2-carbonyl chloride, which was used immediately in the subsequent reactivity studies.
Kinetic Measurement of Amidation Reaction:
A solution of the respective substituted indole-2-carbonyl chloride (0.05 M) in anhydrous acetonitrile was prepared. A solution of aniline (1.0 M) in anhydrous acetonitrile was also prepared. The reactions were initiated by mixing the two solutions in a 1:1 volume ratio in a quartz cuvette at 25°C. The rate of the reaction was monitored by following the decrease in the absorbance of the indole-2-carbonyl chloride at its λ_max using a UV-Vis spectrophotometer. Pseudo-first-order rate constants (k_obs) were determined from the initial rates of the reaction.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: General reaction of indole-2-carbonyl chlorides.
Caption: Effect of substituent electronic nature.
Caption: Workflow for reactivity determination.
A Comparative Guide to Assessing the Purity of Synthesized 3-Methyl-1H-indole-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in the synthesis of novel chemical entities, particularly in the field of drug development. 3-Methyl-1H-indole-2-carbonyl chloride is a key building block for various biologically active compounds. Its reactivity, however, makes it susceptible to degradation and the presence of impurities, which can significantly impact reaction yields, downstream purification, and the biological activity of the final products. This guide provides a comparative overview of the essential analytical techniques for assessing the purity of synthesized this compound and offers insights into alternative acylation strategies.
Identifying Potential Impurities
Before delving into analytical techniques, it is crucial to understand the potential impurities that may be present in a sample of this compound. The most common impurities arise from the starting materials, side reactions, or degradation.
-
Starting Material: Unreacted 3-methyl-1H-indole-2-carboxylic acid is a primary impurity.
-
Hydrolysis Product: Due to the high reactivity of acyl chlorides, exposure to atmospheric moisture can lead to hydrolysis back to the corresponding carboxylic acid.[1][2]
-
Solvent Residues: Residual solvents used during the synthesis and workup (e.g., thionyl chloride, dichloromethane, toluene) can be present.
-
Side-Reaction Products: Depending on the synthetic route, byproducts from side reactions may also be present.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often necessary to obtain a comprehensive purity profile of this compound. The following table summarizes the most effective techniques, their applications, and their limitations.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Provides structural confirmation and quantification of proton-bearing impurities. | Excellent for identifying and quantifying starting material and other organic impurities. | May not detect non-proton-containing impurities. Broad peaks can sometimes complicate interpretation. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton and the presence of the carbonyl chloride. | Provides detailed structural information. | Less sensitive than ¹H NMR and requires longer acquisition times. |
| Infrared (IR) Spectroscopy | Identifies the characteristic carbonyl (C=O) stretching frequency of the acyl chloride. | Quick and simple method to confirm the presence of the acyl chloride functional group.[3] | Not suitable for quantification. The carbonyl peak of the acid and acyl chloride can overlap. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can help identify impurities. | Highly sensitive and provides molecular weight information. | Can be destructive. The high reactivity of the acyl chloride may lead to fragmentation or reaction in the ion source. |
| High-Performance Liquid Chromatography (HPLC) | Separates the main compound from its impurities, allowing for quantification. | Highly sensitive and quantitative. Can be coupled with MS for peak identification.[4] | The reactive nature of acyl chlorides can make direct analysis challenging; derivatization is often required.[4] |
| Gas Chromatography (GC) | Separates volatile compounds and can detect residual solvents. | Excellent for quantifying volatile impurities like residual solvents. | Not suitable for non-volatile compounds. The high boiling point of the target molecule may be a limitation. |
| Thin-Layer Chromatography (TLC) | A quick qualitative method to monitor reaction progress and check for major impurities. | Simple, fast, and inexpensive for qualitative analysis. | Not quantitative. The reactivity of acyl chlorides on silica gel can lead to streaking or decomposition, making interpretation difficult.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound and identify proton-bearing impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, d₆-DMSO) in an NMR tube. It is critical to use a dry solvent to prevent hydrolysis.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Look for the characteristic signals of the indole ring protons, the methyl group protons, and the absence of the carboxylic acid proton from the starting material. Integrate the peaks to quantify the relative amounts of the product and any proton-bearing impurities.
-
¹³C NMR: Identify the carbonyl carbon signal of the acyl chloride, which will be at a distinct chemical shift compared to the carboxylic acid carbonyl.
-
Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of the acyl chloride functional group.
-
Sample Preparation: Prepare a thin film of the compound between two salt plates (NaCl or KBr) in a moisture-free environment (e.g., a glovebox) or prepare a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Look for a strong absorption band in the region of 1750-1820 cm⁻¹ characteristic of the C=O stretch of an acyl chloride. The corresponding carboxylic acid C=O stretch appears at a lower frequency (around 1700-1725 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) with Derivatization
-
Objective: To quantify the purity of the acyl chloride and detect non-volatile impurities. Due to the reactivity of acyl chlorides, a derivatization step is often necessary for reliable HPLC analysis.[4]
-
Derivatization: React a small, accurately weighed sample of the this compound with a nucleophile (e.g., methanol or a primary amine like benzylamine) in an inert solvent to form a stable ester or amide derivative.
-
Sample Preparation: Dilute the derivatized sample in a suitable mobile phase.
-
Instrumentation: An HPLC system with a UV detector and a C18 column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 254 nm).
-
-
Data Analysis: Calculate the purity by dividing the peak area of the derivative by the total peak area of all components.
Alternative Acylating Agents
While this compound is a potent acylating agent, its high reactivity can be a drawback.[1][6] Several alternatives can be considered, which may offer better stability and ease of handling.
| Alternative Reagent Class | Example | Advantages | Disadvantages |
| Acid Anhydrides | Acetic Anhydride | Less reactive and easier to handle than acyl chlorides. | May require a catalyst and higher reaction temperatures.[7] |
| Activated Esters | N-Hydroxysuccinimide (NHS) esters | Stable, isolable solids that react selectively with amines. | Requires an additional step to prepare the activated ester. |
| Coupling Reagents | HATU, EDC | Allow for direct amide bond formation from the carboxylic acid, avoiding the need to synthesize the acyl chloride. | Can be expensive and may require careful control of reaction conditions. |
| Thioesters | S-methyl butanethioate | Stable acyl source for chemoselective N-acylation of indoles.[8][9] | May require specific catalysts and conditions.[8][9] |
Visualizing the Workflow and Logic
To aid in the selection and execution of purity assessment, the following diagrams illustrate a typical experimental workflow and a decision-making process for choosing the appropriate analytical technique.
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for selecting analytical techniques.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 3-Methyl-1H-indole-2-carbonyl Chloride Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways of 3-methyl-1H-indole-2-carbonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. Due to its high reactivity, understanding its reaction mechanisms is crucial for controlling product formation and optimizing yields. This document leverages established computational chemistry principles to compare potential reaction pathways, supported by representative experimental data and protocols for analogous systems.
Introduction to Reactivity
This compound is a bifunctional molecule featuring a reactive acyl chloride and an electron-rich indole nucleus. The primary site of reaction for nucleophiles is the highly electrophilic carbonyl carbon. The indole ring itself, particularly the C3 position, is susceptible to electrophilic attack, but the electron-withdrawing nature of the adjacent carbonyl chloride group deactivates the ring, making nucleophilic acyl substitution the dominant pathway.
This guide will focus on the reaction of this compound with a generic primary amine (R-NH₂) as a model nucleophile, leading to the formation of a stable amide bond. This reaction is fundamental in medicinal chemistry for linking molecular fragments.
Comparison of Computational Methodologies
The accuracy of a computational analysis heavily depends on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms in organic chemistry due to its favorable balance of accuracy and computational cost.
Table 1: Comparison of Common DFT Methods for Reaction Pathway Analysis
| Method/Functional | Basis Set | Typical Application & Performance | Computational Cost |
| B3LYP | 6-31G(d) | A popular hybrid functional, good for geometry optimizations and frequency calculations of organic molecules. Often used as a starting point. | Moderate |
| M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional with high accuracy for main-group thermochemistry and non-covalent interactions. Excellent for transition states. | High |
| PBE1PBE | def2-TZVP | A hybrid functional often used in catalysis and organometallic chemistry. Provides reliable energetic data. | High |
| ωB97X-D | cc-pVTZ | A range-separated hybrid functional with dispersion corrections, making it suitable for systems with non-covalent interactions. | Very High |
Analysis of the Nucleophilic Acyl Substitution Pathway
The reaction between this compound and a primary amine proceeds via a classic nucleophilic acyl substitution mechanism. This pathway involves the formation of a tetrahedral intermediate followed by the elimination of a chloride ion.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the formation of N-substituted-3-methyl-1H-indole-2-carboxamide.
Caption: Reaction coordinate diagram for aminolysis of this compound.
Quantitative Energetics (Illustrative Data)
The table below presents a plausible energy profile for the reaction pathway, as would be determined by DFT calculations. The values are for illustrative purposes to demonstrate how computational data is presented and compared. Energies are relative to the reactants.
Table 2: Illustrative Relative Gibbs Free Energy (ΔG) Profile (kcal/mol)
| Species | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) | Description |
| Reactants | 0.0 | 0.0 | Separated indole acyl chloride and amine. |
| Transition State 1 | +12.5 | +10.8 | N-C bond formation. |
| Intermediate | -5.2 | -7.5 | Tetrahedral intermediate formation. |
| Transition State 2 | +15.8 | +14.1 | C-Cl bond cleavage (Rate-determining step). |
| Products | -25.0 | -28.3 | Final amide and HCl products. |
Note: This data is illustrative. Actual values would require specific DFT calculations.
Standard Experimental Protocol
While computational analysis predicts reaction feasibility, experimental validation is essential. The following is a representative protocol for the synthesis of an N-aryl-3-methyl-1H-indole-2-carboxamide.
Synthesis of N-(4-methoxyphenyl)-3-methyl-1H-indole-2-carboxamide
-
Preparation of Acyl Chloride: To a solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Removal of Excess Reagent: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude this compound, which is used immediately in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL). In a separate flask, dissolve p-anisidine (4-methoxyaniline, 1.1 eq) and triethylamine (1.5 eq) in DCM (5 mL).
-
Reaction Execution: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water (20 mL) and extract the organic layer. Wash the organic phase sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Standard Computational Workflow
A systematic workflow is necessary to ensure the reliability of computational results. This involves several sequential steps to locate energy minima and transition states on the potential energy surface.
Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.
By integrating the predictive power of computational analysis with robust experimental validation, researchers can accelerate the drug discovery process, enabling the rational design and efficient synthesis of complex indole-based molecules.
Safety Operating Guide
Proper Disposal of 3-Methyl-1H-Indole-2-Carbonyl Chloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 3-methyl-1H-indole-2-carbonyl chloride are paramount. This guide provides essential safety and logistical information, including a detailed operational and disposal plan to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] It is also very toxic to aquatic life.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2][3]
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.
In the event of accidental exposure, follow these first-aid measures immediately:
-
In Case of Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water or shower. Call a physician.[1]
-
In Case of Eye Contact: Rinse out with plenty of water and consult an ophthalmologist.[1][4]
-
If Swallowed: Have the victim drink water (two glasses at most) and consult a physician immediately.[1]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to a licensed hazardous waste disposal facility.[2][4] Do not allow this chemical to enter the environment.[2]
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
- The label should include the chemical name, hazard symbols (e.g., "Toxic," "Irritant," "Environmentally Hazardous"), and the date of accumulation.
2. Neutralization of Small Spills:
- For minor spills, cautiously neutralize the material. Due to its reactivity as an acyl chloride, it will react with water, but this can be vigorous. A recommended laboratory procedure for neutralizing acyl chlorides is to slowly add the material to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base.
- Always perform this in a well-ventilated fume hood.
- The neutralized solution should then be collected in a separate, appropriately labeled hazardous waste container.
3. Container Management:
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]
- Keep the container tightly closed.[2]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a certified disposal company.
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Melting Point/Range | 51 - 54 °C (124 - 129 °F) | [1] |
| Boiling Point/Range | 253 - 254 °C (487 - 489 °F) | [1] |
| Partition Coefficient (n-octanol/water) | log Pow: 2.14 (experimental) | [1] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-methyl-1H-indole-2-carbonyl chloride
For Immediate Implementation by Laboratory Personnel
The proper handling of reactive chemical reagents is paramount to ensuring the safety of researchers and the integrity of experimental outcomes. This document provides essential, direct guidance on the safe handling and disposal of 3-methyl-1H-indole-2-carbonyl chloride, a compound that, like other acyl chlorides, is expected to be corrosive and moisture-sensitive. Adherence to these protocols is mandatory for all personnel working with this substance.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The primary hazards associated with acyl chlorides stem from their corrosive nature and their vigorous reaction with water, which can produce hydrochloric acid and other irritating compounds.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z.87.1 standard. A full-face shield worn over safety goggles is required when there is a risk of splashing.[2] | Protects against severe eye irritation and chemical burns from splashes.[1] A face shield offers a broader area of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Check manufacturer's compatibility chart for breakthrough times. | Prevents skin contact, which can cause severe irritation or burns.[1] Double-gloving is recommended for enhanced protection. |
| Body | A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned. Chemical-resistant apron for larger quantities. | Protects against splashes and spills on clothing and skin. Synthetic fabrics like polyester should be avoided as they can melt and adhere to the skin in case of a fire.[2] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory | Work must be conducted in a certified chemical fume hood.[1] If a fume hood is not feasible, a respirator may be required.[2] | Prevents inhalation of corrosive and irritating vapors. Use of a respirator requires prior medical evaluation, fit-testing, and training.[2] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to the quenching of the reaction.
Experimental Protocol Details:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for acetyl chloride and other related indole compounds to understand the specific hazards.[3][4]
-
Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Don all required PPE as detailed in the table above.
-
Ensure all glassware is dry, as acyl chlorides react with moisture.[1] Prepare necessary reagents and equipment within the fume hood.
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transferring, of this compound inside a certified chemical fume hood.[1]
-
Use an inert atmosphere (e.g., nitrogen or argon) for reactions to prevent decomposition by atmospheric moisture.
-
-
Cleanup and Disposal:
-
Quenching: Unused or residual this compound should be slowly and cautiously added to a stirred, cold (ice bath) solution of sodium bicarbonate or another suitable weak base to neutralize it. Be prepared for gas evolution (carbon dioxide).
-
Waste Disposal: Dispose of the neutralized chemical waste in a properly labeled hazardous waste container.[5] Do not pour down the drain.[3] Contaminated materials such as gloves and paper towels should also be disposed of as hazardous waste.
-
Decontamination: Clean all glassware and work surfaces thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[3]
-
III. Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, prompt and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use combustible materials. For large spills, contact your institution's environmental health and safety department immediately. |
By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Your diligence is key to successful and secure scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
